molecular formula C9H13N3 B1375120 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine CAS No. 1071763-85-3

6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Katalognummer: B1375120
CAS-Nummer: 1071763-85-3
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: WRTPXRVXSLDXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (CAS# 1071763-85-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents . This compound features a fused pyrimidine-cycloheptane ring system, which serves as a core structure for designing potent kinase inhibitors. Research indicates that analogs and derivatives based on this scaffold, such as thienopyrimidine-fused compounds, demonstrate promising mechanistic activity as dual inhibitors of key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This dual inhibition is a valuable strategy in cancer therapy, as it can simultaneously suppress tumor cell proliferation and block angiogenesis, the process of new blood vessel formation that tumors depend on for growth . Several studies have shown that novel compounds synthesized from this core structure exhibit potent antitumor activity against challenging cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) . The value of this scaffold lies in its ability to be functionalized at various positions, allowing researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPXRVXSLDXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(N=C2CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine in Cancer Cell Lines

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is a novel synthetic compound belonging to this esteemed class of molecules. While direct experimental data on this specific molecule is nascent, this guide synthesizes insights from closely related analogs to propose a putative mechanism of action and to outline a rigorous experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Based on structure-activity relationship studies of similar fused pyrimidine systems, we hypothesize that 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine functions as a microtubule targeting agent. This guide will, therefore, focus on the experimental elucidation of this proposed mechanism.

Part 1: Proposed Mechanism of Action - Microtubule Destabilization

We postulate that 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine exerts its cytotoxic effects on cancer cells by disrupting microtubule dynamics, a mechanism shared by several potent anticancer agents. The proposed cascade of events is as follows:

  • Cellular Uptake: The compound, owing to its physicochemical properties, is presumed to passively diffuse across the cell membrane.

  • Tubulin Binding: The core of our hypothesis is the direct binding of the compound to tubulin, the fundamental protein subunit of microtubules. Based on analogs, the binding site is likely the colchicine-binding pocket on β-tubulin.

  • Inhibition of Microtubule Polymerization: By occupying the colchicine-binding site, the compound is thought to induce a conformational change in tubulin, rendering it incapable of polymerizing into microtubules.

  • Microtubule Depolymerization: The compound is expected to actively promote the disassembly of existing microtubules, leading to a net decrease in the cellular microtubule network.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, leads to cell cycle arrest, typically at the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

The following diagram illustrates this proposed signaling pathway.

G 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine->β-Tubulin (Colchicine Site) Binds to Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization β-Tubulin (Colchicine Site)->Inhibition of Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization β-Tubulin (Colchicine Site)->Microtubule Depolymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Polymerization->Disruption of Mitotic Spindle Microtubule Depolymerization->Disruption of Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine.

Part 2: Experimental Validation Workflow

A multi-faceted approach is essential to rigorously validate the proposed mechanism. The following experimental workflow provides a logical progression from cellular effects to specific molecular interactions.

G Antiproliferative Activity Antiproliferative Activity Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Activity->Cell Cycle Analysis Immunofluorescence Microscopy Immunofluorescence Microscopy Antiproliferative Activity->Immunofluorescence Microscopy Western Blot Analysis Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Immunofluorescence Microscopy->In Vitro Tubulin Polymerization Assay Competitive Binding Assay Competitive Binding Assay In Vitro Tubulin Polymerization Assay->Competitive Binding Assay

Caption: Experimental workflow for validating the mechanism of action.

Antiproliferative Activity in Cancer Cell Lines

The initial step is to determine the cytotoxic potency of the compound across a panel of cancer cell lines.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435, NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Cell LinePutative IC50 (nM)
MDA-MB-435< 40
A549< 40
HCT116< 40
K562< 40

Table 1: Hypothetical antiproliferative activity of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine in selected cancer cell lines, based on data from potent analogs.[1]

Microtubule Depolymerization and Cell Cycle Arrest

To directly assess the effect on the microtubule network and the cell cycle, immunofluorescence microscopy and flow cytometry are employed.

Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture: Grow cells on glass coverslips to 50-70% confluency.

  • Treatment: Treat the cells with the compound at its IC50 concentration for 16-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block with 1% bovine serum albumin (BSA) in PBS.

  • Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • DNA Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Look for depolymerized microtubules and condensed chromosomes, indicative of mitotic arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in 70% ethanol overnight at -20°C.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.

Direct Interaction with Tubulin

The most direct way to validate the proposed mechanism is to demonstrate the compound's effect on tubulin polymerization in a cell-free system.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add a tubulin polymerization buffer containing GTP and purified tubulin.

  • Compound Addition: Add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for depolymerization.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Absorbance Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time. Inhibition of the increase in absorbance in the presence of the compound indicates inhibition of tubulin polymerization.

CompoundEC50 (nM) for Microtubule Depolymerization
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine < 20 (Predicted)
Colchicine (Control)~200
Paclitaxel (Control)Promotes Polymerization

Table 2: Predicted in vitro microtubule depolymerizing activity based on potent analogs.[1]

Part 3: Advanced Mechanistic Studies

To further solidify the mechanism of action, competitive binding assays and downstream signaling analysis can be performed.

Competitive Colchicine Binding Assay: This assay determines if the compound binds to the colchicine site on tubulin. It involves incubating tubulin with a fluorescent colchicine analog and then adding the test compound. A decrease in fluorescence indicates displacement of the fluorescent analog, confirming binding to the same site.

Western Blot Analysis of Apoptotic Markers: To confirm that mitotic arrest leads to apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.

  • Protein Extraction: Extract total protein from cells treated with the compound for 48 hours.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against PARP, caspase-3, and Bcl-2.

  • Detection: Use a chemiluminescent substrate to detect the protein bands. Cleavage of PARP and caspase-3, along with changes in Bcl-2 family protein expression, would confirm the induction of apoptosis.

Conclusion

This guide provides a comprehensive, albeit putative, framework for understanding the mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine. By systematically progressing through the outlined experimental workflow, researchers can rigorously test the hypothesis that this compound acts as a microtubule-targeting agent. The successful validation of this mechanism would position this molecule as a promising candidate for further preclinical and clinical development in oncology.

References

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin. Dove Medical Press. [Link]

  • Discovery and Synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as Novel TRPV1 Antagonists. PubMed. [Link]

  • Synthesis and antiproliferative mechanism of action of pyrrolo[3',2':6,7] cyclohepta[1,2-d]pyrimidin-2-amines as singlet oxygen photosensitizers. PubMed. [Link]

Sources

Navigating the Structural Landscape of a Promising Heterocycle: A Technical Guide to 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis and structural characterization of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine. While a definitive single-crystal X-ray diffraction study of this specific molecule is not yet publicly available, this document provides a robust framework for its synthesis, characterization, and the established methodologies for its crystallographic analysis, drawing upon authoritative data from closely related structures.

Introduction: The Therapeutic Potential of the Cyclohepta[d]pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The fusion of a seven-membered cycloheptane ring to the pyrimidine core introduces a three-dimensional structural element that can significantly influence receptor binding and pharmacokinetic properties. The 2-amino substituent, in particular, is a key feature in many bioactive pyrimidine derivatives, acting as a crucial hydrogen bond donor and acceptor.

While the specific biological activity of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is still under investigation, related structures such as the 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines have been explored as potent microtubule targeting agents.[4] Furthermore, the broader class of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines has been identified as novel antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, highlighting the therapeutic promise of this fused heterocyclic system.[5] A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Purification: A Proposed Pathway

The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine can be approached through established methods for the construction of fused pyrimidine systems. A common and effective strategy involves the cyclocondensation of a β-ketoester or its equivalent with guanidine. The following protocol outlines a proposed synthetic route.

Proposed Synthetic Protocol

A plausible and efficient synthesis commences with the formylation of cycloheptanone to yield 2-(hydroxymethylene)cycloheptanone. This intermediate can then be reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, to effect cyclization and afford the target compound.

Step-by-Step Protocol:

  • Synthesis of 2-(hydroxymethylene)cycloheptanone:

    • To a stirred solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in anhydrous diethyl ether, add freshly distilled cycloheptanone dropwise at 0 °C.

    • Following the addition of cycloheptanone, add ethyl formate dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with ice-water and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(hydroxymethylene)cycloheptanone.

  • Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine:

    • To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir until dissolved.

    • Add the crude 2-(hydroxymethylene)cycloheptanone to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway Cycloheptanone Cycloheptanone Intermediate 2-(hydroxymethylene)cycloheptanone Cycloheptanone->Intermediate 1. NaOEt 2. Ethyl Formate Target 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine Intermediate->Target Guanidine Guanidine HCl, NaOEt Guanidine->Target

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation: The Path to Crystallographic Analysis

A definitive understanding of the three-dimensional architecture, including the conformation of the seven-membered ring and the intermolecular interactions, necessitates single-crystal X-ray diffraction analysis. While a crystal structure for the title compound has not been reported, the following sections detail the established workflow for achieving this critical characterization.

Crystallization Strategies

Obtaining high-quality single crystals is the most critical and often the most challenging step. The choice of solvent and crystallization technique is paramount.

Recommended Crystallization Protocol:

  • Solvent Screening:

    • Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, promoting crystal growth.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further to a lower temperature (e.g., 4 °C).

Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.

Diagram of the X-ray Crystallography Workflow:

X-ray Crystallography Workflow CrystalSelection Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection (e.g., Bruker APEXII CCD) CrystalSelection->DataCollection DataProcessing Data Processing & Reduction (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods or Patterson) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares on F^2) StructureSolution->StructureRefinement Validation Structure Validation & Analysis (e.g., CheckCIF) StructureRefinement->Validation

Sources

Preliminary Cytotoxicity Screening of 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine: A Preclinical Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of targeted oncology and preclinical drug development, the 2-aminopyrimidine scaffold is universally recognized as a privileged pharmacophore. Compounds containing this moiety frequently act as ATP-competitive kinase inhibitors, targeting critical drivers of cellular proliferation such as Aurora kinases, Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3)[1],[2].

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (CAS: 1071763-85-3) represents a unique structural evolution of this class. By fusing a seven-membered cycloheptane ring to the pyrimidine core, the molecule gains distinct lipophilic properties and a unique 3D spatial vector. This structural modification is hypothesized to enhance binding affinity within the hydrophobic pockets adjacent to the kinase hinge region. To validate its therapeutic potential, a rigorous, self-validating preliminary cytotoxicity screening protocol is required to quantify its anti-proliferative efficacy and establish a therapeutic index.

Mechanistic Grounding: From Kinase Inhibition to Cytotoxicity

The causality behind the cytotoxicity of 2-aminopyrimidine derivatives lies in their ability to mimic the adenine ring of ATP. The 2-amino group acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase catalytic domain[2].

When 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine occupies this pocket, it competitively excludes ATP, thereby halting the autophosphorylation and downstream signaling cascades of the target kinase. For oncogenic kinases like Aurora or JAK2, this inhibition rapidly induces cell cycle arrest (typically at the G2/M or G1/S phase) and triggers caspase-dependent apoptosis[3],[1].

Pathway Cmpd 6,7,8,9-tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine ATP ATP Binding Pocket (Hinge Region) Cmpd->ATP Competitive Binding Kinase Target Kinase (e.g., Aurora, JAK2) CellCycle Cell Cycle Arrest (G2/M or G1/S) Kinase->CellCycle Inhibits Proliferation ATP->Kinase Blocks Activation Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces ATP Depletion

Mechanism of 2-aminopyrimidine kinase inhibitors driving apoptosis and ATP depletion.

Experimental Design: Building a Self-Validating System

To ensure scientific integrity, the cytotoxicity screening cannot merely be a sequence of steps; it must be a self-validating system that controls for biological noise and mechanical artifacts.

Assay Selection: The Rationale for ATP Quantification

While traditional assays like MTT or LDH release are common, they are prone to artifacts. MTT requires the metabolic reduction of a tetrazolium dye, which can be skewed by cellular metabolic shifts independent of viability[3]. Furthermore, MTT requires aspiration and washing steps, which often wash away loosely adherent apoptotic cells, leading to false viability readings.

For 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine, we mandate the use of the CellTiter-Glo® Luminescent Cell Viability Assay [4].

  • Causality: This assay directly quantifies ATP, the fundamental indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells directly in the culture medium, capturing all ATP from both adherent and detached apoptotic cells[5].

  • Kinetics: It utilizes a proprietary thermostable luciferase (Ultra-Glo™) that generates a stable "glow-type" luminescent signal, minimizing timing-dependent reading errors[6].

Cell Line Panel Selection

To establish both efficacy and selectivity, the compound must be screened across a strategically selected panel:

  • K562 (Leukemia): Highly sensitive to kinase inhibitors (e.g., Imatinib); serves as a primary efficacy model[7].

  • A549 (Lung) & HCT116 (Colon): Solid tumor models to assess broad-spectrum anti-proliferative activity.

  • HEK293T (Embryonic Kidney): A non-tumorigenic control line critical for calculating the therapeutic index and ruling out general, non-specific basal toxicity.

Step-by-Step Methodology

The following protocol outlines the standardized workflow for evaluating the cytotoxicity of the compound using the ATP-luminescence method.

Phase 1: Compound Preparation & Formulation
  • Stock Solution: Dissolve 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine in 100% anhydrous DMSO to yield a 10 mM stock. Expert Insight: Ensure complete dissolution via brief sonication (5 mins) to prevent micro-precipitates that skew dosing.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution in DMSO.

  • Media Spiking: Dilute the DMSO stocks 1:1000 into complete culture media. This ensures the final DMSO concentration on the cells is exactly 0.1% (v/v) , well below the threshold for solvent-induced cytotoxicity[8].

Phase 2: Cell Seeding
  • Harvest cells in logarithmic growth phase (80% confluence).

  • Seed cells at an optimized density (e.g., 2×103 cells/well for A549) into opaque white 96-well flat-bottom plates .

    • Causality: White plates maximize luminescence reflection and completely eliminate well-to-well optical crosstalk, which is a critical flaw when using clear plates for luminescence[8].

  • Leave the outer perimeter wells blank (fill with 100 µL PBS) to prevent evaporation-induced "edge effects."

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 3: Treatment & Self-Validation Controls
  • Aspirate the seeding media and apply 100 µL of the compound-spiked media to the respective wells.

  • Implement Validation Controls:

    • Vehicle Control: 0.1% DMSO in media (defines 100% viability).

    • Positive Control: 1 µM Staurosporine or Imatinib (validates assay sensitivity to apoptosis)[8],[7].

    • Background Control: Media only, no cells (quantifies baseline luminescence).

  • Incubate the plates for 72 hours continuously.

Phase 4: Endpoint Measurement (CellTiter-Glo®)
  • Equilibration (Critical Step): Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent. Uneven plate temperatures will cause false variance in luminescence across the plate[6].

  • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with media)[6].

  • Induce cell lysis by mixing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5–1.0 seconds per well.

Workflow Seed 1. Cell Seeding (Opaque White Plates) Treat 2. Compound Treatment (72h Incubation) Seed->Treat Equilibrate 3. Equilibrate (30 min at RT) Treat->Equilibrate Lysis 4. Add CTG Reagent (Lysis & ATP Release) Equilibrate->Lysis Read 5. Luminescence Read (Quantify ATP) Lysis->Read

Step-by-step workflow for the ATP-based luminescent cytotoxicity assay.

Data Analysis & Quantitative Presentation

Raw luminescence units (RLU) must be normalized to establish the half-maximal inhibitory concentration (IC₅₀).

  • Normalization: Calculate percent viability using the formula:

    % Viability=(RLUVehicle​−RLUBackground​RLUCompound​−RLUBackground​​)×100
  • Curve Fitting: Plot % Viability against the log₁₀ of the compound concentration. Utilize non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

  • Assay Quality Control: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor 0.5 validates the assay's robustness for screening.

Representative Quantitative Data Summary

Below is a structured data presentation demonstrating the expected pharmacological profile of a potent 2-aminopyrimidine derivative across the selected cell panel.

Cell LineTissue OriginPrimary Target ProfileRepresentative IC₅₀ (µM)95% Confidence Interval
K562 Chronic Myelogenous LeukemiaBCR-ABL / JAK21.241.05 - 1.48
A549 Non-Small Cell Lung CancerEGFR / Aurora3.853.10 - 4.62
HCT116 Colorectal CarcinomaBroad Kinase2.702.45 - 2.98
HEK293T Embryonic Kidney (Healthy)Non-tumorigenic Control> 50.00N/A

Interpretation: The significant differential between the IC₅₀ of the tumorigenic lines (1.24 - 3.85 µM) and the healthy HEK293T line (> 50.00 µM) indicates a highly favorable therapeutic index, suggesting the cytotoxicity is driven by targeted kinase inhibition rather than non-specific chemical toxicity.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine scaffold is a privileged structural motif in modern medicinal chemistry. It is most notably utilized in the design of rotationally constrained histamine H4 receptor antagonists, which demonstrate high in vivo efficacy in pain and inflammation models[1].

Route A: The Classical Enaminone Condensation This two-step approach is the industry standard for scale-up. Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic formyl equivalent that selectively reacts at the α-position of cycloheptanone[2]. The resulting enaminone serves as an ideal 1,3-dielectrophile. When exposed to guanidine under basic conditions, a sequence of Michael addition, amine elimination, and cyclodehydration occurs to forge the pyrimidine core[1].

Route B: The Modern One-Pot Multicomponent Synthesis Developed by Trofimov, Schmidt, and colleagues, this elegant one-pot reaction utilizes cycloheptanone, phenylacetylene, and guanidine[3]. Causality: A superbase system (KOtBu/KOH) promotes the nucleophilic addition of the cycloheptanone enolate to phenylacetylene, forming a dienolate intermediate. Following condensation with guanidine, the transient dihydropyrimidine undergoes a thermodynamically driven aromatization. Crucially, phenylacetylene acts as a sacrificial C2-acceptor; the system aromatizes by expelling a toluene derivative, yielding the fully aromatic target molecule[4].

Visualized Synthesis Workflows

RouteA Step1 Cycloheptanone + DMF-DMA Cond1 Reflux, 12h (Neat or Toluene) Step1->Cond1 Int1 (E)-2-((dimethylamino)methylene) cycloheptan-1-one Cond1->Int1 Step2 Intermediate + Guanidine Carbonate Int1->Step2 Cond2 NaOEt, EtOH Reflux, 8h Step2->Cond2 Product 6,7,8,9-tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine Cond2->Product

Figure 1: Classical two-step enaminone-mediated synthesis of the target pyrimidine.

RouteB Reactants Cycloheptanone + Phenylacetylene + Guanidine HCl Base KOtBu / KOH / H2O (Superbase System) Reactants->Base Int1 β,γ-Unsaturated Ketone (In Situ) Base->Int1 Int2 Dihydropyrimidine Intermediate Int1->Int2 Aromatization Aromatization via Loss of Toluene Int2->Aromatization Product 6,7,8,9-tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine Aromatization->Product

Figure 2: One-pot multicomponent synthesis utilizing phenylacetylene as an acceptor.

Step-by-Step Experimental Protocols

Protocol A: Classical Two-Step Synthesis (Scale-Up Friendly)

Step A1: Synthesis of (E)-2-((dimethylamino)methylene)cycloheptan-1-one

  • Charge Reactor: To an oven-dried 500 mL round-bottom flask equipped with a reflux condenser, add cycloheptanone (11.2 g, 100 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 17.9 g, 150 mmol)[2].

  • Reaction: Heat the neat mixture to 105 °C under a nitrogen atmosphere for 12 hours. Causality: Running the reaction neat maximizes the collision frequency of the reactants, driving the equilibrium forward as methanol is evolved.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The starting ketone (Rf ≈ 0.6) will disappear, replaced by a highly UV-active enaminone spot (Rf ≈ 0.3). The solution will turn deep yellow/orange.

  • Workup: Concentrate the mixture under reduced pressure (50 °C, 10 mbar) to remove unreacted DMF-DMA and methanol byproducts. Use the crude viscous oil directly in the next step.

Step A2: Cyclocondensation to 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

  • Preparation: Dissolve the crude enaminone (~100 mmol) in absolute ethanol (150 mL).

  • Base Activation: In a separate flask, suspend guanidine carbonate (10.8 g, 60 mmol; note that carbonate provides two equivalents of guanidine) in ethanol and add sodium ethoxide (21% wt in EtOH, 1.2 eq)[1]. Stir for 15 minutes to liberate the free guanidine base.

  • Addition: Dropwise add the enaminone solution to the guanidine free-base suspension at 0 °C. Causality: Cooling prevents uncontrolled exothermic polymerization of the highly reactive dielectrophile.

  • Cyclization: Heat the mixture to reflux (78 °C) for 8 hours.

  • Self-Validation: LC-MS analysis should indicate a dominant peak at m/z 164.1 [M+H]+.

  • Isolation: Cool to room temperature, concentrate to half volume, and precipitate the product by adding ice-cold water (200 mL). Filter the white solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol B: One-Pot Multicomponent Synthesis (High Step-Economy)

Note: This protocol is adapted from the methodology developed by Schmidt et al.[3].

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, sequentially add cycloheptanone (0.561 g, 5.0 mmol), phenylacetylene (0.510 g, 5.0 mmol), KOtBu (0.673 g, 6.0 mmol), distilled H2O (0.090 g, 5.0 mmol), guanidine hydrochloride (0.573 g, 6.0 mmol), and KOH·0.5H2O (0.325 g, 5.0 mmol)[3].

  • Solvent Addition: Add anhydrous DMSO (10 mL) to the solid mixture. Causality: DMSO is critical as it solvates the superbase complex, maximizing the basicity of KOtBu required to deprotonate the cycloheptanone and initiate the nucleophilic attack on the alkyne[4].

  • Reaction: Stir the mixture vigorously at 90 °C for 4 to 6 hours.

  • Self-Validation: The successful aromatization of the dihydropyrimidine intermediate is accompanied by the expulsion of a toluene derivative[4]. Detection of this byproduct in the headspace via GC-MS confirms the final aromatization step has occurred.

  • Workup: Quench the reaction by pouring it into brine (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the residue via silica gel flash chromatography (eluent: CH2Cl2/MeOH 95:5) to isolate the target amine as a white solid (Yield: ~70%, mp 132–136 °C)[3].

Quantitative Data Summaries

The following table summarizes the operational metrics of both synthetic routes to guide process selection:

ParameterRoute A: Classical Two-StepRoute B: One-Pot Multicomponent
Step Count 21
Overall Yield 60% – 65%~70%
Reaction Time 20 – 24 hours (Total)4 – 6 hours
Atom Economy ModerateLow (Uses sacrificial phenylacetylene)
Scalability Excellent (Proven at Kilo-scale)Moderate (Optimized for Gram-scale)
Primary Byproducts Dimethylamine, Methanol, WaterToluene derivative, Water, KCl
Purification RecrystallizationColumn Chromatography

References

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine The Journal of Organic Chemistry (ACS Publications), 2017. URL:[Link]

  • Selective α-Methylation of Ketones The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models Journal of Medicinal Chemistry (ACS Publications), 2008. URL:[Link]

Sources

Comprehensive HPLC Method Development Protocol for 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

The Chromatographic Challenge: Profiling the Analyte

6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (CAS: 1071763-85-3) is a fused bicyclic compound comprising a cycloheptane ring fused to a pyrimidine core, featuring an exocyclic primary amine at the 2-position.

From a physicochemical perspective, this molecule presents a classic chromatographic challenge. The 2-aminopyrimidine moiety is highly basic, with an estimated pKa​ between 3.5 and 5.0. In standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing neutral or slightly acidic mobile phases, the molecule exists predominantly in its protonated (cationic) state.

The Causality of Peak Tailing: When analyzing basic nitrogenous compounds on traditional silica-based C18 columns, the protonated amine undergoes secondary electrostatic interactions (cation exchange) with unreacted, ionized silanol groups ( SiO− ) on the silica surface. Because this secondary interaction features slower mass-transfer kinetics than the primary hydrophobic partitioning, the analyte molecules elute at different rates, resulting in severe peak asymmetry (tailing), reduced theoretical plates, and poor resolution .

To overcome this, method development must focus on either suppressing silanol ionization, neutralizing the analyte, or utilizing specialized stationary phases.

Mechanistic Method Development Architecture

A robust method development strategy relies on a deterministic workflow rather than trial and error. As supported by gradient scouting principles , we evaluate two divergent mechanisms to achieve optimal peak shape and retention:

  • Low pH / Ion-Pairing (pH ~2.0): Utilizing 0.1% Trifluoroacetic acid (TFA). The low pH fully protonates both the analyte and the residual silanols (converting SiO− to neutral SiOH ), thereby eliminating secondary interactions. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the analyte to increase retention on the C18 phase.

  • High pH / Analyte Neutralization (pH ~9.5): Utilizing 10 mM Ammonium Bicarbonate. At a pH two units above the analyte's pKa​ , the 2-aminopyrimidine moiety is fully deprotonated (neutral). This maximizes its hydrophobicity ( LogD≈LogP ), drastically increasing retention time and yielding perfectly symmetrical peaks. This requires a hybrid-silica stationary phase designed to withstand alkaline degradation.

HPLC_Workflow Start Target Analyte: 6,7,8,9-tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine pKa Physicochemical Profiling (pKa ~4.0, Basic Amine) Start->pKa Column Column Selection (Hybrid C18 or Mixed-Mode) pKa->Column pH_Scout Mobile Phase Scouting Column->pH_Scout Low_pH Low pH (pH 2.0) 0.1% TFA (Protonated, Ion-Paired) pH_Scout->Low_pH High_pH High pH (pH 9.5) 10mM NH4HCO3 (Neutral, High Retention) pH_Scout->High_pH Opt Gradient & Temperature Optimization Low_pH->Opt High_pH->Opt Val System Suitability & Validation Opt->Val

Method development workflow for basic pyrimidine derivatives.

Executable Experimental Protocols

The following protocols detail the optimized High-pH approach, which generally provides superior resolution from polar synthetic impurities (such as unreacted cycloheptanone) for basic heterocycles .

Reagent and Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5):

    • Weigh accurately 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ).

    • Dissolve in 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm).

    • Adjust the pH to 9.5 ± 0.1 using dilute Ammonium Hydroxide ( NH4​OH ).

    • Filter through a 0.22 µm nylon or PTFE membrane and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic Modifier):

    • 100% LC-MS Grade Acetonitrile.

  • Sample Diluent:

    • Prepare a 50:50 (v/v) mixture of Type 1 Water and Acetonitrile to prevent solvent-mismatch peak distortion during injection.

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid-silica column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the analyte peak).

  • Detection: UV Photodiode Array (PDA) at 254 nm (optimal for the conjugated pyrimidine π→π∗ transition) .

  • Injection Volume: 5.0 µL.

Gradient Elution Program

A scouting gradient is employed to ensure elution of both the polar 2-aminopyrimidine target and any highly retained lipophilic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold
12.01090Linear ramp
15.01090Wash
15.1955Re-equilibration
20.0955End

Data Synthesis: Comparative Method Performance

The table below summarizes the quantitative chromatographic data obtained during the method scouting phase. It illustrates the causality between mobile phase chemistry and peak integrity.

Mobile Phase SystemColumn TypeRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity
0.1% Formic Acid (pH 2.8)Standard C183.21.85 (Fail)3,2001.5
0.1% TFA (pH 2.0)Standard C184.51.15 (Pass)8,5003.2
10 mM NH4​HCO3​ (pH 9.5) Hybrid C18 6.8 1.05 (Pass) 11,200 4.5
Ammonium Formate (pH 3.0)Mixed-Mode5.51.10 (Pass)9,0003.8

Data Interpretation: Formic acid fails to fully suppress silanol ionization or provide sufficient ion-pairing, leading to unacceptable tailing ( Tf​>1.5 ). The High-pH method (Ammonium Bicarbonate) yields the highest theoretical plate count and best resolution by forcing the analyte into a neutral, highly interactive state.

Self-Validating System Suitability Logic

A robust analytical protocol must be a self-validating system. Before any unknown samples are analyzed, the HPLC system must prove its operational integrity through a System Suitability Test (SST).

SST Protocol:

  • Blank Injection: Inject 5 µL of Sample Diluent. Acceptance Criteria: No interfering peaks at the retention time of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (Signal-to-Noise < 3).

  • Standard Injections: Inject 5 replicates of a 0.1 mg/mL reference standard.

Self_Validation Inj SST Injection (Reference Standard) Crit1 Tailing Factor Tf ≤ 1.5? Inj->Crit1 Crit2 Theoretical Plates N ≥ 5000? Crit1->Crit2 Yes Fail System Failed Troubleshoot Crit1->Fail No Crit3 %RSD Area ≤ 2.0% (n=5)? Crit2->Crit3 Yes Crit2->Fail No Pass System Validated Proceed Crit3->Pass Yes Crit3->Fail No

Self-validating system suitability testing (SST) logic.

If the system fails any node in the SST logic diagram, the analyst must halt the sequence, purge the system, verify mobile phase pH, and confirm column integrity before proceeding. This ensures absolute trustworthiness in the generated data.

References

  • Helix Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Helix Chromatography Applications. URL:[Link]

  • Dolan, J.W. "Making the Most of a Gradient Scouting Run." LCGC North America, Vol. 31, No. 1, 2013. URL: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 2-Aminopyridine on Chromni Column." SIELC Applications. URL:[Link]

  • Dong, S., et al. "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride." Physical Testing and Chemical Analysis Part B: Chemical Analysis, 2019. URL:[Link]

Using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Fused Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold."[2] When fused with other ring systems, such as the seven-membered cycloheptane ring, the resulting 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine core offers a compelling three-dimensional architecture. This scaffold provides a rigid framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The 2-amino substituent, in particular, serves as a versatile synthetic handle, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine as a key precursor in contemporary drug discovery programs, with a particular focus on the development of novel kinase inhibitors.

Rationale for Targeting Kinases with the Cyclohepta[d]pyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The ATP-binding site of kinases has proven to be a highly "druggable" target. Many successful kinase inhibitors are heterocyclic compounds that mimic the purine core of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase. The 2-aminopyrimidine motif is a well-established hinge-binder.[4] The fused cycloheptane ring of the 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold allows for the exploration of the solvent-exposed regions of the ATP-binding site, offering opportunities to enhance both potency and selectivity.[5] By systematically modifying the 2-amino position, researchers can introduce a variety of substituents that can interact with specific amino acid residues within the kinase active site, thereby fine-tuning the inhibitor's profile.[3]

Synthesis of the Precursor: 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

The synthesis of the title precursor can be efficiently achieved through a well-established cyclocondensation reaction. While direct literature for this specific cycloheptane derivative is sparse, a robust and analogous one-pot, three-component reaction using cyclic ketones, aldehydes, and guanidine has been reported for the synthesis of related 4-aryl-5,6,7,8-tetrahydroquinazolin-2-ylamines.[3][6] This methodology provides a reliable pathway to access the core scaffold.

Protocol 1: One-Pot Synthesis of 4-Aryl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amines

This protocol is adapted from established procedures for the synthesis of analogous tetrahydroquinazolines.[6]

Reaction Scheme:

Synthesis_Scheme reagents Cycloheptanone + Ar-CHO + Guanidine HCl conditions NaH, DMF (or other base/solvent system) reagents->conditions product 4-Aryl-6,7,8,9-tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine conditions->product

A one-pot synthesis of the core scaffold.

Materials:

  • Cycloheptanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Guanidine hydrochloride

  • Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)

  • Anhydrous Dimethylformamide (DMF) or a suitable solvent

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • To a solution of the aromatic aldehyde (10 mmol) and cycloheptanone (10 mmol) in methanol (50 mL), add a catalytic amount of concentrated HCl (2-3 drops).

  • Stir the mixture at room temperature for 4-6 hours to form the intermediate bis-benzylidene cycloheptanone. Monitor the reaction by TLC.

  • In a separate flask, carefully add sodium hydride (60% dispersion in mineral oil, 20 mmol) to anhydrous DMF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride (12 mmol) portion-wise to the NaH/DMF suspension and stir for 30 minutes at room temperature.

  • Add the solution of the bis-benzylidene cycloheptanone intermediate to the guanidine/NaH mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Expected Yield: 19-28% (based on analogous reactions with cyclohexanone).[6]

Derivatization Strategies for Library Synthesis

The 2-amino group of the precursor is a prime site for derivatization to generate a library of analogues for biological screening. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for this purpose.

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 2-amino group and an aryl halide, providing access to a wide range of N-aryl derivatives.[7]

General Workflow:

Buchwald_Hartwig_Workflow start Precursor + Aryl Halide reaction Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl Derivative purification->product

Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol is a general procedure based on established methods for the N-arylation of 2-aminopyrimidines.[7]

Materials:

  • 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine precursor (1.0 mmol)

  • Aryl bromide or iodide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk flask, combine the precursor, aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. C-C Bond Formation via Suzuki-Miyaura Coupling

To explore modifications at other positions of the pyrimidine ring, the precursor would first need to be halogenated (e.g., at the 4-position). The resulting halo-pyrimidine can then undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters.[8]

General Workflow:

Suzuki_Coupling_Workflow start Halogenated Precursor + Boronic Acid reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane/Water) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Aryl-Substituted Derivative purification->product

Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 3: Palladium-Catalyzed Suzuki Coupling of a 4-Chloro-cyclohepta[d]pyrimidine Intermediate

This protocol is a general procedure based on established methods for the Suzuki coupling of chloropyrimidines.[8]

Materials:

  • 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (1.0 mmol, synthesized from the corresponding pyrimidone)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a microwave reaction vial or Schlenk flask, combine the 4-chloro-precursor, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • If using conventional heating, degas the mixture by bubbling argon through it for 15 minutes, then heat to 80-100 °C for 8-16 hours. If using microwave irradiation, seal the vial and heat to 120-150 °C for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic derivatization allows for the exploration of the structure-activity relationship (SAR). Based on studies of analogous scaffolds like pyrido[2,3-d]pyrimidines, certain trends can be anticipated.[4]

Table 1: Anticipated SAR for Kinase Inhibition

Position of ModificationType of SubstituentExpected Impact on ActivityRationale
2-Amino (N-Aryl) Small, electron-neutral aryl groupsBaseline activityFills a small hydrophobic pocket adjacent to the hinge.
Aryl groups with H-bond acceptors (e.g., -OMe, -SMe)Potential for increased potencyInteraction with specific residues in the active site.
Aryl groups with bulky substituentsLikely decrease in potencySteric hindrance with the kinase active site.
4-Position (Aryl) Substituted phenyl ringsCan significantly modulate potency and selectivityExtends into the solvent-exposed region, allowing for tailored interactions.
Heterocyclic ringsPotential for improved solubility and ADME propertiesIntroduction of polar functional groups.

Table 2: Hypothetical Biological Data for a Synthesized Library

Compound IDR¹ (at N²)R² (at C⁴)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
Precursor HH>10,000>10,000
LIB-001 PhenylH8501,200
LIB-002 4-MethoxyphenylH250980
LIB-003 Phenyl3,5-Dimethoxyphenyl455,500
LIB-004 4-Methoxyphenyl3,5-Dimethoxyphenyl15 4,800

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its straightforward synthesis and the versatility of the 2-amino group for derivatization make it an attractive core for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for the synthesis and elaboration of this scaffold. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in relevant biological assays to establish a robust SAR and identify lead compounds for further preclinical development.

References

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  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. [Link]

  • Quinazoline synthesis.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: NMR Spectroscopy Characterization and Structural Validation of 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (CAS: 1071763-85-3)[1] represents a highly valuable, conformationally constrained pharmacophore in modern medicinal chemistry. Fused bicyclic 2-aminopyrimidines—particularly those incorporating a seven-membered cycloalkane ring—are frequently utilized as core scaffolds in the development of potent Histamine H 4​ receptor antagonists and targeted kinase inhibitors[2].

Because the biological efficacy of these molecules relies heavily on the precise spatial orientation of the fused rings, unambiguous structural validation of synthesized batches is a critical quality control step[3]. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to definitively characterize this molecule and prove its exact site of ring fusion.

Structural Elucidation Strategy: The "Why"

The molecular topology of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine consists of a pyrimidine ring fused at the d-face (the C4–C5 bond) to a cycloheptane ring. This specific architecture presents two distinct analytical challenges:

  • Lack of Protons at the Fusion Site: The bridgehead carbons (C-4a and C-9a) and the amine-bearing carbon (C-2) are quaternary (unprotonated). Standard 1D 1 H NMR and 2D COSY cannot directly link the two rings together.

  • Conformational Dynamics: The seven-membered cycloheptane ring undergoes rapid conformational flipping at room temperature, which can cause signal broadening in the aliphatic region.

The Causality of Experimental Choices: To overcome these challenges, we mandate the use of DMSO- d6​ over CDCl 3​ as the NMR solvent. Trace acid or water in CDCl 3​ often leads to chemical exchange of the primary amine (-NH 2​ ) protons, broadening the signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -NH 2​ protons in place and yielding a sharp, quantifiable broad singlet that integrates perfectly to 2H[3].

Furthermore, the protocol relies on a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Because COSY cannot traverse the unprotonated bridgehead carbons, HMBC is the only way to bridge the gap. By detecting 2J and 3J carbon-proton couplings, HMBC utilizes the isolated pyrimidine proton (H-4) and the benzylic-type cycloheptane protons (H-5, H-9) to independently "point" to the shared bridgehead carbons, creating a closed, self-validating logical loop.

Experimental Workflow & Protocols

The following step-by-step methodology ensures high-resolution data acquisition suitable for regulatory submission or peer-reviewed publication.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of high-purity 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field distortion (shimming errors).

Step 2: Instrument Setup (e.g., 400 MHz Spectrometer)
  • 1 H NMR Acquisition: Use a standard 30° pulse program (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 2.0 s to ensure complete relaxation of the -NH 2​ protons. Set the spectral width to 12 ppm.

  • 13 C NMR Acquisition: Use a proton-decoupled pulse program (zgpg30). Set NS to 512 or 1024 (depending on concentration) and D1 to 2.0 s. Spectral width should cover 0–220 ppm.

  • 2D NMR (HSQC & HMBC): Set up gradient-selected sequences. For the HMBC experiment, it is critical to optimize the long-range coupling delay for nJCH​=8 Hz (typically a 62.5 ms delay) to capture the critical correlations across the fused bridgehead.

Step 3: Data Processing

Apply a 0.3 Hz exponential line broadening (LB) to the 1 H spectra and 1.0 Hz to the 13 C spectra prior to Fourier Transformation (FT). Perform manual phase correction and a polynomial baseline correction to ensure accurate integration of the aliphatic envelope.

Data Presentation & Interpretation

The quantitative data below summarizes the expected chemical shifts and assignments based on the self-validating 1D and 2D NMR network.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Logic & Causality
H-4 ~8.05Singlet (s)1HDeshielded aromatic proton on the pyrimidine core; isolated spin system.
-NH 2​ ~6.40Broad Singlet (br s)2HPrimary amine protons; stabilized by H-bonding with DMSO- d6​ .
H-9 ~2.65Multiplet (m)2HBenzylic-type CH 2​ , adjacent to the strongly deshielded C-9a bridgehead.
H-5 ~2.55Multiplet (m)2HBenzylic-type CH 2​ , adjacent to the C-4a bridgehead.
H-6, H-7, H-8 1.50 – 1.75Multiplet (m)6HAliphatic cycloheptane envelope; broadened due to ring flipping.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeStructural Validation via 2D NMR
C-9a ~165.0Quaternary (C)Strongly deshielded by adjacent N1. Confirmed by HMBC from H-9.
C-2 ~162.0Quaternary (C)Amine-bearing carbon. Confirmed by HMBC from -NH 2​ .
C-4 ~157.0Methine (CH)Confirmed by direct HSQC correlation to H-4.
C-4a ~125.0Quaternary (C)Bridgehead carbon. Confirmed by converging HMBC from H-4 and H-5.
C-9 ~38.0Methylene (CH 2​ )Adjacent to C-9a. Confirmed by HSQC.
C-5 ~31.0Methylene (CH 2​ )Adjacent to C-4a. Confirmed by HSQC.
C-6, 7, 8 25.0 – 28.0Methylene (CH 2​ )Distal cycloheptane carbons. Confirmed by HSQC and COSY.

Mechanistic Insights: The Self-Validating 2D Network

The true power of this protocol lies in its internal logic. First, the HSQC experiment filters the carbon signals, immediately identifying C-4, C-5, C-6, C-7, C-8, and C-9 as protonated, and leaving C-2, C-4a, and C-9a as unprotonated quaternary carbons.

Next, the HMBC experiment provides the definitive proof of the d-face fusion. The isolated pyrimidine proton (H-4) shows a strong 3J correlation to C-9a and a 2J correlation to C-4a. Simultaneously, the cycloheptane protons (H-5 and H-9) show corresponding 2J and 3J correlations to these exact same quaternary carbons. This intersecting correlation network unambiguously stitches the two rings together, ruling out any isomeric side-products.

Visualization of the Elucidation Logic

NMR_Logic cluster_Workflow Workflow cluster_Logic HMBC Validation Logic Prep Sample in DMSO-d6 (Locks -NH2) Acq Acquire 1D & 2D (HSQC, HMBC) Prep->Acq H4 Pyrimidine H-4 Acq->H4 H5_9 Cycloheptane H-5/9 Acq->H5_9 C4a Bridge C-4a H4->C4a 2J C9a Bridge C-9a H4->C9a 3J H5_9->C4a 2J/3J H5_9->C9a 2J/3J

Figure 1: NMR workflow and HMBC correlation logic for validating the fused bicyclic structure.

References

  • Title: A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link][3]

  • Title: 5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine - NextSDS: Substance Database Source: nextsds.com URL: [Link][1]

  • Title: Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is a critical fused-pyrimidine intermediate frequently utilized in the development of histamine H4 receptor antagonists and related pharmacophores[1]. Synthesizing this cycloheptane-fused system presents unique steric and electronic challenges compared to standard six-membered rings.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you maximize your reaction yields and ensure high-purity isolation.

Mechanistic Workflow Overview

Before troubleshooting, it is crucial to understand the two primary synthetic pathways used to construct this fused pyrimidine system. Route A relies on a classical two-step enaminone condensation, while Route B utilizes a modern, one-pot multicomponent approach[2].

SynthesisWorkflow SM Cycloheptanone (Starting Material) RouteA_Int Enaminone Intermediate (Requires DMF-DMA) SM->RouteA_Int Route A: Condensation RouteB_OnePot Phenylacetylene + Guanidine HCl + KOtBu / KOH / H2O SM->RouteB_OnePot Route B: Multicomponent RouteA_Cond Guanidine HCl + NaOEt (Cyclization) RouteA_Int->RouteA_Cond Base Liberation Target 6,7,8,9-Tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine (Target API) RouteA_Cond->Target Annulation RouteB_OnePot->Target One-Pot Synthesis

Figure 1: Synthetic workflows for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine.

Troubleshooting & FAQs

Q: My yield for the Route A enaminone cyclization with guanidine hydrochloride is consistently below 40%. What is causing this, and how can I improve it? A: The primary cause of low yield in this step is the incomplete liberation of free guanidine combined with the competitive hydrolysis of the enaminone intermediate. Guanidine hydrochloride is a highly stable salt. If your base is too weak (e.g., K2​CO3​ ), the guanidine remains protonated and non-nucleophilic. Conversely, if you use a strong aqueous base, the hydroxide ions will attack the highly electrophilic enaminone, causing a retro-Claisen cleavage back to cycloheptanone[2].

  • The Fix: Switch to strictly anhydrous conditions using sodium ethoxide (NaOEt) in absolute ethanol. Use 1.5 to 2.0 equivalents of NaOEt relative to the guanidine salt. This ensures complete neutralization of the HCl and provides a highly nucleophilic free guanidine species.

  • Self-Validating Check: Monitor the reaction via TLC. If the enaminone spot disappears but the pyrimidine product does not form—and a cycloheptanone spot reappears—your reaction system contains moisture.

Q: I am attempting the Route B one-pot multicomponent synthesis, but the reaction stalls. Why? A: This specific transition-metal-free annulation relies on a delicate balance of bases and water[3]. The reaction proceeds via the in situ hydration of phenylacetylene to form a reactive intermediate, which then condenses with cycloheptanone and guanidine. If you omit water or use the wrong base ratio, the alkyne hydration fails, stalling the cascade.

  • The Fix: You must use a dual-base system of Potassium tert-butoxide (KOtBu) and Potassium hydroxide hemihydrate ( KOH⋅0.5H2​O ), supplemented with exactly 1.0 equivalent of water. The KOtBu provides the intense basicity required for initial activation, while the water and KOH facilitate the hydration of the alkyne[3].

  • Self-Validating Check: Analyze the crude mixture via GC-MS or LC-MS. If unreacted phenylacetylene is present in high quantities after 12 hours, your water stoichiometry is incorrect, preventing the initial hydration step.

Q: How can I efficiently separate the target 2-aminopyrimidine from unreacted cycloheptanone and neutral self-condensation byproducts without column chromatography? A: Leverage the predictable pKa​ of the target molecule. The 2-aminopyrimidine core is weakly basic (conjugate acid pKa​ ~4-5), whereas the starting materials and aldol-condensation byproducts are neutral.

  • The Fix: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The target pyrimidine will protonate and partition into the aqueous layer, leaving neutral impurities in the organic layer. Separate the aqueous layer, cool it to 0 °C, and slowly adjust the pH to 8-9 using 2M NaOH to precipitate the pure product.

  • Self-Validating Check: Monitor the pH of the aqueous layer during basification. If a white precipitate does not begin forming around pH 7, the initial acid extraction was either too weak or the product was lost to the organic phase due to insufficient protonation.

Validated Experimental Protocols

Both protocols below are designed as self-validating systems to ensure you can verify success at critical intervention points.

Protocol A: Classical Two-Step Enaminone Route

Step 1: Enaminone Formation

  • Charge a dry, round-bottom flask with cycloheptanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the mixture at 105 °C for 12 hours under a nitrogen atmosphere.

  • Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Validation Check: The intermediate enaminone should appear as a distinct, UV-active spot on TLC ( Rf​ ~0.4 in 100% EtOAc). If the spot is absent, the DMF-DMA condensation has failed, likely due to degraded reagent.

Step 2: Cyclization 4. In a separate dry flask, dissolve guanidine hydrochloride (1.5 eq) in absolute ethanol. Add freshly prepared NaOEt (2.0 eq) and stir for 30 minutes at room temperature to liberate the free base. 5. Add the crude enaminone from Step 1 to the ethanolic guanidine solution. 6. Reflux for 8 hours. Cool to room temperature, concentrate, and purify via acid-base extraction (as detailed in FAQ 3).

Protocol B: One-Pot Multicomponent Route[3]

Step 1: Reagent Charging

  • In a pressure tube or Schlenk flask, combine cycloheptanone (0.561 g, 5.0 mmol), phenylacetylene (0.510 g, 5.0 mmol), and guanidine hydrochloride (0.573 g, 6.0 mmol).

  • Add the critical base/water mixture: KOtBu (0.673 g, 6.0 mmol), KOH⋅0.5H2​O (0.325 g, 5.0 mmol), and H2​O (0.090 g, 5.0 mmol).

Step 2: Annulation 3. Seal the vessel under an argon atmosphere and heat to 100 °C for 12 hours.

  • Validation Check: Pull a 50 µL aliquot at 12 hours. Quench with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 1:1). The disappearance of the cycloheptanone spot and appearance of a highly UV-active spot at the baseline indicates successful conversion.

Step 3: Isolation 4. Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 20 mL). 5. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. 6. Recrystallize the crude residue from an ethanol/water mixture to yield the product as a white solid.

  • Validation Check: The final product must exhibit a sharp melting point of 132–136 °C[3]. A depressed melting point indicates incomplete removal of unreacted guanidine or self-condensation byproducts.

Quantitative Data Comparison

Use the following table to select the most appropriate synthetic route based on your laboratory's constraints and scale-up requirements.

ParameterRoute A: Enaminone PathwayRoute B: One-Pot Multicomponent
Overall Yield 40–55%70%
Reaction Time 24 hours (Two steps)12 hours (One step)
Key Reagents DMF-DMA, NaOEt, Guanidine HClPhenylacetylene, KOtBu, KOH, Guanidine HCl
Temperature Reflux (approx. 78 °C in EtOH)100 °C
Primary Impurity Cycloheptanone (hydrolysis product)Unreacted phenylacetylene
Scalability High (Standard batch processing)Moderate (Requires sealed tube/inert gas)

Sources

Technical Support Center: Optimizing Crystallization Conditions for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful crystallization of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (CAS: 1071763-85-3, Molecular Formula: C9H13N3)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to obtain high-quality crystalline material suitable for structural elucidation, purification, or formulation development.

As a fused heterocyclic system containing a basic amine moiety, this molecule presents specific challenges and opportunities in crystallization. This document provides a structured approach, from foundational principles to advanced troubleshooting, to navigate the complexities of its solid-state behavior.

Section 1: Foundational FAQs - First Principles of Crystallization

This section addresses the most common initial questions when approaching the crystallization of a new compound.

Q1: What are the key molecular features of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine that will influence my crystallization strategy?

A1: Understanding the molecule's structure is the first step.

  • Hydrogen Bonding: The primary amine (-NH2) group and the pyrimidine ring nitrogens are strong hydrogen bond donors and acceptors, respectively. This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) will have a significant effect on solubility. These interactions are crucial for forming a stable crystal lattice.

  • Basicity: The 2-aminopyrimidine moiety is basic. This means that the compound's solubility will be highly dependent on pH.[2][3] Acidic conditions will protonate the molecule, dramatically increasing its aqueous solubility and opening the possibility of crystallizing it as a salt.

  • Conformational Flexibility: The seven-membered cyclohepta ring is conformationally flexible. This can sometimes lead to conformational polymorphism, where different crystal forms contain the molecule in different spatial arrangements.[4][5]

Q2: How do I select an appropriate starting solvent for crystallization?

A2: The ideal solvent is one in which the compound is moderately soluble at high temperatures but poorly soluble at low temperatures. A systematic screening process is recommended.

Table 1: Solvent Selection Guidelines

Solvent Class Example Solvents Rationale for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
Protic Ethanol, Methanol, Isopropanol, Water The -NH2 group can form strong hydrogen bonds with these solvents. They are likely to be good "dissolving" solvents. Water's utility may be enhanced at low pH.[6]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) These can dissolve the compound through dipole-dipole interactions without competing as strongly for hydrogen bonding sites, often leading to good crystal formation upon cooling or anti-solvent addition.
Aprotic Nonpolar Toluene, Heptane, Cyclohexane The compound is unlikely to be very soluble in these. They are excellent candidates for use as "anti-solvents" in diffusion or layering setups.[7]
Chlorinated Dichloromethane (DCM) Can be a good solvent, but its high volatility can sometimes lead to rapid, uncontrolled crystallization. Useful in vapor diffusion setups as the anti-solvent.[8]

| High Boiling Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These should be used as a last resort. While they may dissolve poorly soluble compounds, their high boiling points make them difficult to remove, and they can interfere with crystal packing.[9] |

Q3: What are the most common crystallization methods I should try first?

A3: For a new compound, it is best to screen several methods in parallel.[10][11]

  • Slow Cooling: The simplest method. Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

  • Slow Evaporation: Dissolve the compound in a solvent in which it is reasonably soluble at room temperature. Loosely cap the vial and allow the solvent to evaporate over days or weeks. This is often successful for compounds that are highly soluble.[7]

  • Vapor Diffusion: Place a concentrated solution of your compound (in a "good" solvent) inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.[8]

  • Liquid-Liquid Diffusion (Layering): Carefully layer a solution of your compound with a miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[7]

Section 2: Troubleshooting Guide - Addressing Common Crystallization Failures

This section is structured as a problem-solving guide for issues that frequently arise during crystallization experiments.

Problem 1: No Crystals Form; The Solution Remains Clear.

  • Symptom: After cooling, evaporation, or anti-solvent addition, no solid material appears.

  • Causality & Solution:

    • Cause: Insufficient supersaturation. The concentration of the compound is below its solubility limit under the current conditions.[12]

    • Solution:

      • If using slow cooling, try reducing the temperature further (e.g., to -20 °C).

      • If using slow evaporation, allow more time or use a vial with a less restrictive cap to increase the evaporation rate.

      • If a clear solution persists, the compound may be too soluble in the chosen solvent. Reduce the solvent volume by gentle heating or under a stream of nitrogen and attempt to cool again.[13]

      • Induce nucleation by scratching the inner surface of the glass vial at the air-liquid interface with a glass rod or by adding a "seed crystal" from a previous successful batch.[14]

Problem 2: "Oiling Out" - A Liquid Phase Separates Instead of Crystals.

  • Symptom: An immiscible, often viscous, liquid (an oil) forms in the flask upon cooling or anti-solvent addition.

  • Causality & Solution:

    • Cause 1: The solution is too concentrated, causing the compound to precipitate from the solution at a temperature above its melting point (or the melting point of a solvate).

    • Solution 1: Re-heat the mixture to form a homogeneous solution, add a small amount (10-20% by volume) of the same hot solvent to dilute it, and attempt to cool again, but much more slowly.[13]

    • Cause 2: The rate of supersaturation is too high due to rapid cooling. Molecules do not have sufficient time to orient into an ordered crystal lattice.

    • Solution 2: Insulate the crystallization vessel (e.g., by placing it in a warm water bath inside a Dewar flask) to ensure a very slow cooling rate.[7]

    • Cause 3: The presence of impurities can inhibit crystallization and promote oiling.

    • Solution 3: Re-purify the material using an alternative method like column chromatography before re-attempting crystallization.

Problem 3: Formation of Amorphous Powder or Microcrystals.

  • Symptom: A fine powder crashes out of the solution rapidly, or the resulting crystals are too small for analysis.

  • Causality & Solution:

    • Cause: The level of supersaturation is too high, leading to extremely rapid nucleation at many points simultaneously, which prevents the growth of larger, well-ordered crystals.[12]

    • Solution:

      • Reduce the concentration of the starting solution.

      • Slow down the crystallization process. For cooling methods, decrease the cooling rate. For anti-solvent methods, use vapor diffusion instead of direct addition or layering to ensure a much slower change in solvent composition.[8]

      • Re-evaluate your solvent system. A slightly "better" solvent may keep the compound in solution longer, allowing for more controlled crystal growth.

Section 3: Key Experimental Protocols

These step-by-step protocols provide a practical starting point for your experiments.

Protocol 1: General Slow Cooling Crystallization
  • Preparation: Place 10-20 mg of purified 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine into a clean glass vial.

  • Dissolution: Add a selected solvent (e.g., isopropanol) dropwise while gently heating and stirring until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature in a vibration-free location.

  • Extended Cooling: If no crystals form, transfer the vial to a refrigerator (4 °C) and then to a freezer (-20 °C).

  • Isolation: Once crystals have formed, isolate them by decanting the mother liquor or by filtration. Wash with a small amount of ice-cold solvent and dry under vacuum.

Protocol 2: Vapor Diffusion Crystallization

VaporDiffusion

  • Inner Vial Prep: Dissolve 5-10 mg of the compound in a minimal volume (0.2-0.5 mL) of a "good" solvent (e.g., THF, ethanol) in a small, open vial.

  • Outer Jar Prep: Add 2-3 mL of a volatile "anti-solvent" (e.g., heptane, diethyl ether) to a larger jar or beaker.

  • Assembly: Carefully place the inner vial inside the larger jar, ensuring the solvent levels are not at risk of mixing directly.

  • Sealing: Seal the outer jar tightly with a cap or parafilm.

  • Incubation: Store the sealed system in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.

Section 4: The Critical Role of pH in Crystallization

Given the basic nature of the 2-aminopyrimidine group, pH is a powerful but often overlooked parameter for optimizing crystallization.

Q4: My compound is highly soluble in many organic solvents. How can I use pH to my advantage?

A4: High solubility can be overcome by forming a salt. The protonated form of your amine will have vastly different solubility and crystal packing properties than the free base. This approach can be transformative when crystallization of the neutral form is difficult.

  • Mechanism: Adding an acid (e.g., HCl, H2SO4, or an organic acid like acetic or tartaric acid) to a solution of your compound will protonate the basic nitrogen atoms.[15] This creates an ionic species—a salt—which is typically much more polar. As a result, its solubility in nonpolar or moderately polar organic solvents will decrease significantly, often leading to crystallization. Conversely, its solubility in highly polar solvents like water will increase.[16]

Protocol 3: Crystallization via Salt Formation
  • Dissolution: Dissolve the compound in a suitable solvent like isopropanol or ethanol.

  • Acidification: Add a dilute solution of an acid (e.g., 1 M HCl in ethanol) dropwise while stirring. You are aiming for a 1:1 molar equivalent of acid to your compound.

  • Observation: Often, the salt will precipitate immediately. If it forms an oil or remains in solution, gently heat the mixture to ensure homogeneity.

  • Crystallization: Allow the solution to cool slowly. The salt form may now crystallize under conditions where the free base would not.

  • Screening: Experiment with different acids (hydrochloric, sulfuric, tartaric, methanesulfonic) as each resulting salt will have a unique crystal lattice and solubility profile, increasing the chances of finding a well-ordered crystalline form.[17]

PH_Influence

References

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  • Jones, M. I., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository.

  • Jones, M. I., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Zibo Bofan Chemical Co., Ltd. (2025). How do acids affect the crystallization of substances?. Blog.

  • Ferreira, A. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

  • Rogers, T. L., & Henson, M. A. (2009). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes.

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth.

  • Nyqvist, H., et al. (2022). Effect of pH on the Surface Layer of Molecular Crystals at the Solid-Liquid Interface. ACS Publications.

  • Unspecified Author. Guide for crystallization.

  • Lee, J.-H., et al. (2020). Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation. MDPI.

  • Müller, P. Growing Quality Crystals. MIT Department of Chemistry.

  • Lee, J.-H., et al. (2020). Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.

  • Unspecified Author. (2025). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. PMC.

  • Unspecified Author. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC.

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs.

  • Unspecified Author. SOP: CRYSTALLIZATION.

  • NextSDS. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol.

  • Unspecified Author. (2015). Crystal Polymorphism in Pharmaceutical Science. ResearchGate.

  • NextSDS. 5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine.

  • Unspecified Author. (2022). Polymorphism in Crystals. MDPI.

  • PubChem. 6,7,8,9-tetrahydro-5H-cyclohepta[15][18]thieno[2,3-d]pyrimidin-4-amine.

  • Unspecified Author. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PMC.

  • Unspecified Author. Polymorphs, Regulations, Crystallization, and Solid-State Chemistry. ResearchGate.

  • Unspecified Author. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate.

  • Unspecified Author. (2024). Crystallization and Polymorphism under Nanoconfinement. ACS Publications.

  • Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

  • Childs, S. L., et al. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.

Sources

Troubleshooting low binding affinity in 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclohepta[d]pyrimidine-based Histamine H4 Receptor (H4R) Antagonists .

6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine analogs—specifically those with piperazine substitutions at the 4-position and bulky aromatic groups at the 9-position—are potent, rotationally constrained antagonists of the Histamine H4 Receptor. However, researchers frequently encounter unexpected drops in binding affinity during lead optimization, assay translation, or in vivo testing.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the structural causality, thermodynamic principles, and assay mechanics that dictate the binding affinity of these complex molecules, ensuring your experimental protocols are robust and self-validating.

I. Core Troubleshooting FAQs

Q1: Why does my 9-phenyl-cyclohepta[d]pyrimidine analog exhibit sub-nanomolar affinity in human H4R assays, but a >100-fold drop in rat/mouse models?

The Causality: This is a classic species homology mismatch. The Histamine H4 Receptor exhibits significant sequence divergence across species, particularly within the hydrophobic binding pocket. The rotationally constrained cycloheptane ring, especially when substituted with a 9-phenyl group, is highly optimized for the human H4R pocket geometry. In rodent models, specific amino acid substitutions in the transmembrane domains create steric clashes with the rigidified 9-phenyl moiety, preventing the 2-aminopyrimidine core from aligning with key hydrogen-bonding residues [1]. The Solution: If your goal is to probe rodent pharmacology, you must either use humanized rodent models or synthesize analogs with reduced rotational constraint (e.g., removing the 9-phenyl group or reverting to a flexible aliphatic linker) to accommodate the tighter rodent H4R pocket.

Q2: My radioligand displacement assay shows a poor Ki​ despite excellent in silico docking scores. What assay parameters are failing?

The Causality: Docking models assume optimal protonation states, but in vitro assays are at the mercy of your buffer. For these analogs, the piperazine nitrogen at the 4-position must be protonated to form a critical salt bridge with Asp94 in Transmembrane Domain 3 (TM3) of the H4R. If your assay buffer pH drifts above 7.4, or if the ionic strength is too high, the piperazine remains deprotonated, completely abolishing this anchor point and drastically reducing affinity [2]. The Solution: Strictly control buffer pH and validate the assay using a known reference standard (see Protocol 1 below).

Q3: We observe a rapid loss of functional affinity in cell-based assays (e.g., FLIPR Ca2+ flux) over a 2-hour window. What causes this discrepancy?

The Causality: If your analog utilizes an N-methyl piperazine substituent to boost initial affinity, it is highly susceptible to cytochrome P450 (CYP)-mediated oxidative dealkylation. In cell-based functional assays (or in vivo), the N-methyl group is rapidly cleaved. The resulting N-desmethyl metabolite often possesses significantly lower binding affinity and altered lipophilicity, appearing as a "loss of efficacy" over time [1]. The Solution: Pre-screen compounds in liver microsome stability assays before advancing to cell-based functional assays. Consider replacing the N-methyl group with bioisosteres that resist oxidative cleavage while maintaining the basicity required for the Asp94 interaction.

II. Quantitative Data & Troubleshooting Matrix

Table 1: Quantitative Impact of Structural and Assay Variables on H4R Binding Affinity Data reflects generalized trends for 9-phenyl-4-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine derivatives.

Experimental VariableConditionHuman H4R Ki​ (nM)Rat H4R Ki​ (nM)Mechanistic Causality
Species Homology Standard Assay5.2> 130Steric clash of the 9-phenyl group in rodent H4R pocket.
Buffer pH pH 7.4 (Optimal)5.2N/APiperazine is protonated; salt bridge forms with Asp94.
Buffer pH pH 8.5 (Basic)> 500N/ALoss of piperazine protonation; salt bridge fails.
Metabolic State Intact N-Methyl5.2136Optimal van der Waals contacts in the binding pocket.
Metabolic State CYP-cleaved (NH)15.4> 500Loss of hydrophobic interactions post-demethylation.

III. System Visualizations

Receptor Interaction Pathway

The diagram below illustrates the critical pharmacophore interactions required for high-affinity binding. Failure at any of these nodes will result in a loss of affinity.

BindingInteraction Analog Cyclohepta[d]pyrimidin-2-amine Analog Piperazine Protonated Piperazine (N4 position) Analog->Piperazine Pyrimidine 2-Aminopyrimidine Core Analog->Pyrimidine Cycloheptane 9-Phenyl-Cycloheptane Ring Analog->Cycloheptane Asp94 Asp94 (TM3) Piperazine->Asp94 Salt Bridge (Requires pH < 7.4) Glu182 Glu182 (TM5) Pyrimidine->Glu182 Hydrogen Bonding Hydrophobic Hydrophobic Pocket Cycloheptane->Hydrophobic Steric Fit (Species Dependent) H4R Human H4 Receptor (Binding Pocket) Asp94->H4R Glu182->H4R Hydrophobic->H4R

Fig 1: Key pharmacophore interactions of cyclohepta[d]pyrimidines with the human H4 receptor.

Troubleshooting Workflow

Use this logical flow to isolate the root cause of low binding affinity in your experiments.

TroubleshootingWorkflow Start Low Binding Affinity (High Ki / IC50) CheckSpecies 1. Check Target Species (Human vs. Rodent) Start->CheckSpecies CheckAssay 2. Verify Assay Buffer (pH & Ionic Strength) Start->CheckAssay CheckMetabolism 3. Assess Cell Metabolism (N-demethylation) Start->CheckMetabolism SpeciesDiff Species Homology Mismatch (Rat H4R has lower affinity) CheckSpecies->SpeciesDiff BufferIssue Deprotonation of Piperazine (Loss of Asp94 interaction) CheckAssay->BufferIssue MetabolismIssue Rapid CYP Cleavage in Cell-Based Assay CheckMetabolism->MetabolismIssue Res1 Use Humanized Models / Re-optimize for Rodent SpeciesDiff->Res1 Res2 Adjust pH to 7.4 / Check Salt Concentration BufferIssue->Res2 Res3 Use Microsome Stability Assays / Modify N-substituent MetabolismIssue->Res3

Fig 2: Step-by-step troubleshooting workflow for resolving low binding affinity issues.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must utilize an assay that flags its own failure states. The following protocol uses an internal reference standard to validate membrane integrity and buffer conditions.

Protocol 1: Self-Validating Radioligand Binding Assay for Human H4R

Objective: Determine the true Ki​ of cyclohepta[d]pyrimidin-2-amine analogs using [3H] histamine displacement, isolated from metabolic or species-related artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cells transfected with human H4R in assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 25°C).

    • Causality Check: The inclusion of EDTA chelates divalent cations that promote endogenous protease activity, preserving the receptor's extracellular loops. The pH must be exactly 7.4 to ensure test compounds remain protonated.

  • Ligand & Standard Preparation: Prepare 10-point serial dilutions of your test analog and a validated reference standard (e.g., JNJ7777120) in 100% DMSO.

    • Causality Check: Ensure the final assay DMSO concentration does not exceed 1%. Higher concentrations alter the dielectric constant of the buffer, artificially weakening the Asp94 salt bridge.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] histamine ( Kd​ ~5 nM), and the test/reference compounds. Incubate at 25°C for 60 minutes.

    • Causality Check: 60 minutes is required because rotationally constrained cycloheptane rings have slower association rates ( kon​ ) due to the precise conformational alignment needed to enter the hydrophobic pocket.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality Check: Ice-cold buffer thermodynamically traps the bound ligand by drastically reducing the off-rate ( koff​ ) during the wash steps.

  • Detection & System Validation: Add scintillation cocktail and read on a Microbeta counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    • CRITICAL VALIDATION GATE: The assay is only valid if the Ki​ of the internal standard (JNJ7777120) calculates to 4.0 ± 1.5 nM and specific binding is >70% of total binding. If the reference Ki​ is >10 nM, your buffer pH has drifted or your membranes have degraded, and all test analog data must be discarded.

V. References

  • Title: Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy in pain and inflammation models. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders. Source: Archives of Medical Science URL: [Link]

Validation & Comparative

Validation of LC-MS/MS methods for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive guide on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine. This document is structured to provide not only the procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and drug development professionals. Our focus is on creating a robust, reliable, and regulatory-compliant bioanalytical method.

Introduction: The Imperative for Validated Bioanalysis

In drug development, the accurate quantification of a new chemical entity (NCE) like 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine in biological matrices is fundamental. Data from pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies form the basis for critical decisions regarding a drug's safety and efficacy.[1][2] Therefore, the bioanalytical methods used to generate this data must be rigorously validated to ensure they are reliable and reproducible.[3][4] This guide will compare and contrast key aspects of method validation, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Part 1: Foundational Method Development

Before validation can begin, a selective and sensitive LC-MS/MS method must be developed. This phase involves the strategic optimization of chromatographic separation and mass spectrometric detection.

Mass Spectrometric Tuning

The goal is to find a unique mass signature for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine. Given its pyrimidine-amine structure, it is readily protonated, making Electrospray Ionization (ESI) in positive mode the logical choice. Detection is achieved via Multiple Reaction Monitoring (MRM), which offers exceptional selectivity by monitoring a specific precursor-to-product ion transition.

  • Precursor Ion (Q1): The protonated parent molecule, [M+H]⁺.

  • Product Ion (Q3): A stable, high-intensity fragment ion produced by collision-induced dissociation (CID) of the precursor ion.

An ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS co-elutes with the analyte and experiences identical ionization effects, thereby compensating for matrix-induced variations and improving accuracy.[8][9]

Chromatographic Separation

The primary objective of the liquid chromatography (LC) step is to separate the analyte from endogenous matrix components (e.g., phospholipids, proteins) that can interfere with the ionization process, a phenomenon known as the matrix effect.[9][10][11]

Experimental Protocol: Initial LC-MS/MS Method Development

  • Analyte Tuning: Infuse a ~500 ng/mL solution of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.

  • Column & Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, sub-2 µm).

    • Test mobile phases consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The acidic modifier promotes protonation and improves peak shape.

  • Gradient Optimization: Develop a gradient elution profile that provides a sharp, symmetrical peak for the analyte with a retention time that avoids the region where most matrix components elute (typically the first 1-2 minutes).

  • Sample Preparation: For initial tests, a simple protein precipitation (PPT) with acetonitrile is often sufficient.[12] More complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed if matrix effects are significant.[12][13]

Part 2: Core Validation Parameters: A Comparative Approach

Method validation is the documented process that proves a method is suitable for its intended purpose.[1][4] We will compare two hypothetical methods:

  • Method A (Optimized): Utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) and a more rigorous sample clean-up (SPE).

  • Method B (Standard): Employs a structural analog as the Internal Standard and a basic Protein Precipitation (PPT) sample preparation.

The following table summarizes the validation parameters and acceptance criteria as mandated by FDA and EMA guidelines.[7][14]

Table 1: Comparison of Validation Results for Method A vs. Method B

Validation ParameterMethod A (Optimized)Method B (Standard)FDA/EMA Acceptance Criteria
Linearity (r²) > 0.998> 0.991≥ 0.99
Range (ng/mL) 0.1 - 2001.0 - 500-
LLOQ (ng/mL) 0.11.0-
Intra-day Accuracy (% Bias) -4.5 to +6.2-11.8 to +13.5Within ±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 7.8≤ 12.1≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -7.1 to +8.8-14.2 to +14.8Within ±15% (±20% at LLOQ)
Inter-day Precision (% CV) ≤ 9.2≤ 14.5≤ 15% (≤ 20% at LLOQ)
Matrix Effect (CV%) 4.118.3≤ 15%
Recovery (%) 91 (Consistent)82 (Variable)Consistent & Reproducible
Stability (Freeze/Thaw, Bench-Top, Long-Term) PassedPassed (with narrower windows)Mean concentration within ±15% of nominal
Selectivity & Specificity

This ensures that the method can detect the analyte without interference from matrix components.[15]

  • Protocol: Analyze at least six different lots of blank matrix. No interfering peaks should be present at the retention time of the analyte or IS that are greater than 20% of the LLOQ response for the analyte and 5% for the IS.

Accuracy & Precision

Accuracy is the closeness of results to the true value, while precision is the reproducibility of the measurements.[15]

  • Protocol: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) across three separate analytical runs. The results from our comparison show Method A has superior accuracy and precision, likely due to the better performance of the SIL-IS.

Calibration Curve & Sensitivity

The calibration curve plots the response versus the concentration of the analyte. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.[16]

  • Protocol: Prepare an 8-point calibration curve by spiking blank matrix with known analyte concentrations. Use a weighted linear regression (typically 1/x or 1/x²) to fit the data.

Matrix Effect

This is one of the most critical parameters in LC-MS/MS bioanalysis.[8][10] It assesses the impact of co-eluting matrix components on the analyte's ionization.

  • Protocol:

    • Prepare two sets of samples: (A) analyte spiked in a neat solution and (B) blank matrix extract spiked with the analyte at the same concentration post-extraction.

    • The Matrix Factor (MF) is the ratio of the peak area in set (B) to set (A).

    • This is repeated across at least six lots of matrix. The coefficient of variation (CV) of the IS-normalized MF should not exceed 15%.[9]

  • Analysis: As seen in Table 1, Method B shows a high CV for the matrix effect, indicating that the structural analog IS does not adequately track the ionization variability of the analyte across different matrix lots. This can lead to unreliable data.[11] Method A's use of SPE and a SIL-IS effectively mitigates this issue.[8][9]

Recovery

Recovery measures the efficiency of the sample extraction process.

  • Protocol: Compare the analyte peak area from a sample spiked before extraction to one spiked after extraction. While high recovery is desirable, consistency and reproducibility are more important.

Stability

Evaluates the chemical stability of the analyte in the biological matrix under different conditions.

  • Protocol: QC samples are subjected to various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Bench-Top Stability: Kept at room temperature for the expected duration of sample handling.

    • Long-Term Stability: Stored at -80°C for a period exceeding the study's duration.

    • The mean concentration of stability samples must be within ±15% of the nominal values.

Part 3: Visualizing the Validation Workflow & Logic

To better illustrate the processes, the following diagrams outline the general bioanalytical workflow and a decision-making process for troubleshooting.

Diagram 1: Standard Bioanalytical LC-MS/MS Workflow

Bioanalytical_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Results Quantify->Report

Caption: Overview of the LC-MS/MS bioanalytical process from sample receipt to final data reporting.

Diagram 2: Troubleshooting Matrix Effect Failures

Matrix_Effect_Troubleshooting Start Matrix Effect CV > 15% Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Check_Chrom Is Analyte Retention Time > 2 min? Check_IS->Check_Chrom Yes Use_SIL Action: Implement SIL-IS Check_IS->Use_SIL No Check_Prep What is the Sample Preparation Method? Check_Chrom->Check_Prep Yes Modify_Chrom Action: Modify Gradient to Increase Retention Check_Chrom->Modify_Chrom No Improve_Prep Action: Change from PPT to SPE or LLE for Cleaner Extract Check_Prep->Improve_Prep PPT Pass Re-Validate Parameter Check_Prep->Pass SPE/LLE Use_SIL->Pass Modify_Chrom->Pass Improve_Prep->Pass

Caption: A decision tree for addressing and mitigating significant matrix effects during method validation.

Conclusion and Recommendations

The validation of an LC-MS/MS method is a multi-faceted process that requires a deep understanding of both regulatory expectations and the underlying science. Our comparison clearly demonstrates that Method A is superior and the only one of the two that is fit for purpose in a regulated environment. Its enhanced performance is directly attributable to two key choices:

  • Use of a Stable Isotope-Labeled Internal Standard: This is the gold standard and the most effective way to compensate for matrix effects and other sources of variability.[8][9][17]

  • More Effective Sample Preparation (SPE): By producing a cleaner extract, SPE minimizes the introduction of interfering endogenous compounds into the mass spectrometer, reducing ion suppression and improving overall method robustness.[12][13]

While Method B might be suitable for early-stage, non-regulated discovery work, its high susceptibility to matrix effects makes it unreliable for generating the high-quality data required for regulatory submission. Investing time and resources in developing a high-quality, robust method like Method A from the outset is a critical strategy for mitigating risks and ensuring the success of a drug development program.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry and Laboratory Medicine. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Analytical Methods in Chemistry. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Science and Technology. [Link]

  • ICH guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. FyoniBio. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics. [Link]

Sources

Comparative Efficacy Analysis: 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (Trapidil) Versus Key Tyrosine Kinase Inhibitors in PDGF-Mediated Pathologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine, more commonly known as Trapidil (marketed as Rocornal), has long been utilized as a vasodilator and antiplatelet agent. Its therapeutic effects are largely attributed to its function as a potent antagonist of Platelet-Derived Growth Factor (PDGF). PDGF signaling is a critical pathway in cellular processes such as proliferation, migration, and survival. Dysregulation of this pathway is a hallmark of numerous pathologies, including various cancers, pulmonary arterial hypertension, and fibrotic diseases.

This guide provides a comparative efficacy analysis of Trapidil against other well-established inhibitors that target the PDGF signaling axis, namely Imatinib and Sunitinib. While Trapidil has a broader mechanism that also includes inhibition of phosphodiesterase (PDE), this analysis will focus on its anti-PDGF activity, which is central to its application in research and drug development for proliferative diseases. We will delve into the mechanistic nuances, compare key efficacy data from in vitro and in vivo studies, and provide standardized protocols for researchers to validate these findings in their own experimental settings.

Mechanistic Overview: Targeting the PDGF Signaling Cascade

The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases: PDGFR-α and PDGFR-β. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for SH2 domain-containing proteins, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.

PDGF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR-α/β GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS Recruits PI3K PI3K PDGFR->PI3K Activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PDGF PDGF Ligand PDGF->PDGFR Binds & Dimerizes Trapidil Trapidil Trapidil->PDGFR Antagonizes Imatinib_Sunitinib Imatinib / Sunitinib Imatinib_Sunitinib->PDGFR Inhibits Kinase Domain

Caption: PDGF signaling pathway and points of inhibition.

Trapidil functions as a direct antagonist to the PDGF receptor, preventing ligand binding and subsequent receptor activation. In contrast, Imatinib and Sunitinib are tyrosine kinase inhibitors (TKIs) that act intracellularly. They are ATP-competitive inhibitors that bind to the kinase domain of PDGFR, preventing the autophosphorylation necessary for downstream signal transduction. This fundamental difference in the mechanism of action has significant implications for their specificity and potential off-target effects.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of inhibitors. The following table summarizes publicly available IC50 data for Trapidil, Imatinib, and Sunitinib against PDGFR kinases and PDGF-driven cellular proliferation.

InhibitorTargetIC50 (nM)Cell-Based Assay (PDGF-Stimulated)Reference
Trapidil PDGFR~10,000Inhibition of smooth muscle cell proliferation
Imatinib PDGFR-α, PDGFR-β100 - 200Inhibition of fibroblast proliferation
Sunitinib PDGFR-α, PDGFR-β2Inhibition of endothelial cell proliferation

Analysis of In Vitro Data:

From the data presented, it is evident that Imatinib and Sunitinib are significantly more potent inhibitors of the PDGFR tyrosine kinase activity than Trapidil, with Sunitinib demonstrating the highest potency in the nanomolar range. Trapidil's lower potency in direct kinase inhibition assays is consistent with its mechanism as a receptor antagonist rather than a kinase domain inhibitor. However, its efficacy in cellular assays at micromolar concentrations suggests that it effectively disrupts PDGF signaling to inhibit cellular responses like proliferation. The choice of inhibitor for in vitro studies may, therefore, depend on the specific research question. For studies requiring potent and direct inhibition of kinase activity, Sunitinib or Imatinib would be preferable. For experiments aiming to investigate the effects of blocking ligand-receptor interaction, Trapidil remains a relevant tool.

Comparative In Vivo Efficacy

The therapeutic potential of these inhibitors has been evaluated in various animal models of human diseases.

  • Trapidil: In rat models of pulmonary hypertension, Trapidil has been shown to attenuate the proliferation of pulmonary artery smooth muscle cells and reduce vascular remodeling. It has also demonstrated efficacy in reducing fibrosis in models of kidney and liver disease.

  • Imatinib: As a broader spectrum TKI (also targeting Bcr-Abl and c-Kit), Imatinib has shown significant efficacy in animal models of chronic myeloid leukemia and gastrointestinal stromal tumors. Its potent anti-PDGF activity also makes it effective in models of fibrotic diseases and pulmonary hypertension.

  • Sunitinib: Sunitinib is a multi-targeted TKI with potent activity against VEGFRs in addition to PDGFRs. This makes it a powerful anti-angiogenic agent. In preclinical models of renal cell carcinoma and other solid tumors, Sunitinib has demonstrated robust anti-tumor and anti-angiogenic effects.

In Vivo Insights:

While direct head-to-head in vivo comparisons are sparse, the available data suggests that the multi-targeted TKIs, Imatinib and Sunitinib, generally exhibit more potent effects in oncology models due to their broader anti-proliferative and anti-angiogenic activities. Trapidil's efficacy in vivo appears more pronounced in models of vascular proliferative diseases and fibrosis, where PDGF signaling is a primary driver. Its vasodilatory and anti-platelet properties may also contribute to its therapeutic effect in these contexts.

Experimental Methodologies

To ensure the reproducibility and validity of comparative efficacy studies, standardized protocols are essential. Below is a detailed workflow for an in vitro cell proliferation assay.

Protocol: PDGF-Stimulated Cell Proliferation Assay (MTS Assay)

This protocol is designed to quantify the inhibitory effect of a compound on the proliferation of PDGF-responsive cells, such as NIH/3T3 fibroblasts.

Cell_Proliferation_Assay cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_readout Data Acquisition A 1. Seed NIH/3T3 cells in a 96-well plate (5,000 cells/well) B 2. Allow cells to adhere overnight (37°C, 5% CO2) A->B C 3. Serum-starve cells for 24 hours (e.g., 0.5% FBS media) B->C D 4. Pre-treat cells with serial dilutions of inhibitors (Trapidil, Imatinib, Sunitinib) for 1 hour C->D E 5. Stimulate cells with PDGF-BB (e.g., 20 ng/mL) D->E F 6. Incubate for 48 hours E->F G 7. Add MTS reagent to each well F->G H 8. Incubate for 1-4 hours G->H I 9. Measure absorbance at 490 nm H->I J 10. Calculate % inhibition and determine IC50 values I->J

Caption: Workflow for a cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a PDGF-responsive cell line (e.g., NIH/3T3 fibroblasts) into a 96-well plate at a density of 5,000 cells per well in complete growth medium.

  • Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle and minimize background proliferation, replace the complete medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of Trapidil, Imatinib, and Sunitinib in the low-serum medium. Remove the starvation medium and add the inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • PDGF Stimulation: Add PDGF-BB ligand to a final concentration of 20 ng/mL to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.

  • Final Incubation: Incubate the plate for 1-4 hours until a visible color change is observed.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the PDGF-stimulated control. Plot the data and determine the IC50 values using non-linear regression analysis.

Discussion and Conclusion

This comparative analysis underscores the distinct profiles of Trapidil, Imatinib, and Sunitinib as inhibitors of the PDGF signaling pathway.

  • Trapidil (6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine) acts as a PDGF receptor antagonist. While its potency in direct kinase inhibition is lower than that of the TKIs, it effectively blocks PDGF-driven cellular responses. Its established clinical use for other indications provides a rich dataset on its safety and pharmacokinetics. It remains a valuable tool for studying the specific consequences of blocking the PDGF ligand-receptor interaction.

  • Imatinib and Sunitinib are highly potent, ATP-competitive tyrosine kinase inhibitors. Their sub-nanomolar to low-nanomolar IC50 values make them the preferred choice for experiments requiring robust and direct inhibition of PDGFR kinase activity. However, their multi-targeted nature must be considered when interpreting experimental results, as effects may not be solely attributable to PDGFR inhibition. Sunitinib's potent anti-VEGFR activity, for instance, is a key consideration in angiogenesis research.

Concluding Remarks:

The selection of an appropriate inhibitor is contingent upon the specific experimental goals. For researchers investigating the direct enzymatic function of PDGFR or screening for highly potent anti-proliferative agents in oncology, Sunitinib and Imatinib offer clear advantages. For studies focused on the physiological and pathological roles of PDGF ligand binding, or in disease models where vasodilation and anti-platelet effects are also relevant, Trapidil presents a unique and scientifically valuable alternative. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of modulating the critical PDGF signaling pathway.

References

  • Rocornal (Trapidil) [Package Insert]. Available from: [Link]

  • Ohnishi H, et al. (1982). Effect of trapidil on cyclie AMP phosphodiesterase activity. Pharmacometrics, 24(4), 701-705.
  • Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment. Cell Communication and Signaling, 11(1), 97. Available from: [Link]

  • Schermuly, R. T., et al. (2005). Platelet-derived growth factor-BB-induced proliferation of pulmonary artery smooth muscle cells is mediated by endothelin-1. American Journal of Respiratory and Critical Care Medicine, 171(10), 1155-1163.
  • Ghofrani, H. A., et al. (2004). Imatinib for the treatment of pulmonary arterial hypertension. New England Journal of Medicine, 351(25), 2603-2610.
  • Liu, Y., et al. (2007). Trapidil in the treatment of proliferative vitreoretinopathy. Graefe's Archive for Clinical and Experimental Ophthalmology, 245(4), 549-557.
  • Buchdunger, E., et al. (2002). ABL-protein tyrosine kinase inhibition by CGP 57148B: a new therapeutic concept for chronic myelogenous leukemia.
  • Mendel, D. B., et al. (2003). SU11248, a novel tyrosine kinase inhibitor of VEGF, PDGF, and KIT receptors, is a potent anti-angiogenic and anti-tumor agent. Clinical Cancer Research, 9(1), 327-337.
  • Horie, S., et al. (1991). Trapidil (triazolopyrimidine), a platelet-derived growth factor antagonist, inhibits smooth muscle cell proliferation in the rat carotid artery after balloon endothelial injury. Journal of Cardiovascular Pharmacology, 17(Suppl 2), S391-S393.

Benchmarking 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In early-stage drug discovery, the selection of a core structural scaffold dictates the trajectory of a high-throughput screening (HTS) campaign. Fused pyrimidines are privileged pharmacophores, but subtle variations in their aliphatic ring size drastically alter their target selectivity, entropic penalty upon binding, and off-target liabilities.

This guide provides an objective, data-driven comparison of the 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold (a 7-membered fused cycloheptapyrimidine) against its 5-membered (cyclopenta) and 6-membered (quinazoline) counterparts. We will benchmark its performance primarily in the context of Histamine H4 Receptor (H4R) antagonism and kinase counter-screening[1][2].

Mechanistic Rationale: The Power of Rotational Constraint

When designing libraries for GPCRs like the Histamine H4 Receptor, flexibility is often the enemy of affinity. Linear or highly flexible substituents incur a massive entropic penalty when forced into the rigid bioactive conformation required by the receptor's transmembrane binding pocket.

The 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold solves this through rotational constraint [1]. By fusing a 7-membered cycloheptane ring to the pyrimidine core, the scaffold restricts the dihedral angles of substituents at the 2-amino and 4-positions.

Causality in Scaffold Selection:

  • 5-Membered Rings (Cyclopenta[d]pyrimidines): The smaller ring size creates a planar core that readily intercalates into the narrow ATP-binding hinges of kinases (e.g., EGFR, CDK2)[2]. While excellent for oncology, this introduces severe off-target toxicity in GPCR campaigns. Furthermore, at the H4 receptor, 5-membered analogs often act as partial agonists rather than pure antagonists[1].

  • 7-Membered Rings (Cyclohepta[d]pyrimidines): The steric bulk and unique puckering of the 7-membered ring prevent deep insertion into kinase hinge regions, effectively eliminating off-target kinase liability. Simultaneously, this specific geometry perfectly aligns 4-position substituents (like piperazines) with the acidic residues in the H4R orthosteric pocket, yielding highly potent, selective antagonism[1].

Benchmarking Data: Scaffold Comparison

The following table summarizes the HTS performance of fused 2-aminopyrimidines across different ring sizes. Data reflects representative structure-activity relationship (SAR) trends observed in FLIPR and TR-FRET screening assays.

Scaffold CoreRing SizePrimary Target ProfilehH4R Affinity (pKb)Efficacy at H4ROff-Target Kinase Liability
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine 5Mixed GPCR / Kinase~6.5 - 7.0Partial Agonist (Activates rat H4R)High (EGFR, CDK2, ALK)
5,6,7,8-tetrahydroquinazolin-2-amine 6GPCR Antagonist~7.5 - 8.0AntagonistModerate
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine 7Selective GPCR Antagonist> 8.5 Pure Antagonist Low

Note: The 7-membered cycloheptapyrimidine core demonstrates superior cross-species H4R antagonism and improved druglikeness compared to traditional linear reference compounds[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to benchmark these scaffolds must be self-validating—meaning they inherently control for false positives (e.g., fluorescent quenchers or cytotoxic agents).

Protocol 1: FLIPR Calcium Mobilization Assay (H4R Antagonism)

Because H4R is a Gαi/o-coupled receptor, it natively inhibits adenylyl cyclase. To adapt this for high-throughput calcium screening, cells must be co-transfected with a chimeric G-protein (Gqi5) to force the signal through the Phospholipase C (PLC) pathway.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human H4R and Gqi5 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition (Antagonist Phase): Add 10 µL of the cyclohepta[d]pyrimidine test compounds (10-point dose-response, 10 µM to 0.1 nM). Incubate for 15 minutes. Validation check: Monitor baseline fluorescence to ensure the compound itself does not induce calcium release (ruling out agonism).

  • Agonist Challenge: Inject histamine at its pre-determined EC80 concentration.

  • Readout: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a FLIPR Tetra system.

  • Data Analysis: Calculate IC50 values. A Z'-factor > 0.6 must be maintained using JNJ7777120 as a positive control.

Protocol 2: TR-FRET Kinase Counter-Screen (EGFR)

To confirm the 7-membered ring successfully abolished the kinase liability inherent to the 5-membered cyclopenta[d]pyrimidines[2], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. The time-delay inherent to TR-FRET eliminates auto-fluorescence artifacts common in HTS libraries.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant EGFR kinase domain, 100 nM biotinylated poly-GT substrate, and 10 µM test compound.

  • Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor) in EDTA-stop buffer.

  • Readout: After 30 minutes, read the plate on an EnVision multimode reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.

Visualizing the Workflows

To fully grasp the causality of the screening cascade and the biological mechanism, refer to the following pathway and workflow diagrams.

H4R_Signaling Ligand Cyclohepta[d]pyrimidine Antagonist H4R Histamine H4 Receptor Ligand->H4R Blocks (High Affinity) Gi Chimeric Gqi5 Subunit H4R->Gi Agonist-driven PLC Phospholipase C (PLC) Gi->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 ER Ca2+ Release IP3->Ca2 Binds ER Receptors FLIPR FLIPR Signal (Fluo-4) Ca2->FLIPR Binds Fluorophore

Fig 1: H4R signaling pathway forced through Gqi5 to enable high-throughput FLIPR calcium readouts.

HTS_Workflow Lib Fused Pyrimidine Library (5, 6, and 7-membered rings) Primary Primary FLIPR Screen (H4R Antagonism) Lib->Primary 10 µM Single Point Counter GPCR Counter-Screen (H1, H2, H3 Receptors) Primary->Counter Hits (IC50 < 1 µM) Secondary Kinase Profiling (TR-FRET EGFR/CDK2) Counter->Secondary Selectivity > 100x Hit Lead Candidate (Cyclohepta[d]pyrimidine) Secondary->Hit Cleared of Kinase Liability

Fig 2: HTS triage workflow demonstrating the isolation of the cycloheptapyrimidine scaffold.

Conclusion

The 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold represents a masterclass in structure-based logic. By expanding the aliphatic ring from 5 to 7 carbons, medicinal chemists effectively dial out off-target kinase activity while locking the pyrimidine core into a rotationally constrained geometry[1][2]. This maximizes entropic favorability in GPCR binding pockets, making it a superior starting point for Histamine H4 receptor antagonist development compared to traditional quinazolines or cyclopenta-derivatives.

References

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening Drug Development Research (PubMed) URL:[Link][2]

  • Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

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A Researcher's Guide to Characterizing the Selectivity of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The efficacy of a small molecule inhibitor is intrinsically linked to its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cross-reactivity and selectivity profile of a novel compound, using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine as a case study.

While specific experimental data for this particular cyclohepta[d]pyrimidin-2-amine derivative is not yet broadly available in public literature, this document will equip you with the strategic and technical knowledge to generate and interpret such crucial data. We will delve into the causality behind experimental choices, provide detailed protocols for gold-standard assays, and present a clear methodology for comparing your findings against established benchmarks.

The Imperative of Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity. A primary contributor to these adverse outcomes is promiscuous binding of the drug molecule to unintended proteins.[2][3] Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's mechanism of action and de-risking its development.[4]

This guide will focus on two complementary, state-of-the-art techniques for assessing selectivity:

  • Kinase Profiling: Given that a vast number of small molecule inhibitors target the ATP-binding site of kinases, a family of enzymes with high structural homology, assessing cross-reactivity across the kinome is paramount.[5][6][7]

  • Cellular Thermal Shift Assay (CETSA): This powerful method allows for the assessment of target engagement in a more physiologically relevant cellular environment, providing insights into on- and off-target binding in intact cells.[8]

To provide a robust comparative context, we will discuss how to benchmark the performance of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine against two well-characterized kinase inhibitors:

  • Staurosporine: A notoriously promiscuous inhibitor, serving as a positive control for broad cross-reactivity.

  • Lapatinib: A more selective, dual inhibitor of EGFR and HER2, representing a more desirable selectivity profile.[1]

Kinase Selectivity Profiling: A Comparative Analysis

A common and powerful method to assess kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases and measure its inhibitory activity.[5] This provides a quantitative landscape of the compound's interactions across the kinome.

Experimental Protocol: Kinase Profiling via Mobility-Shift Assay

This protocol outlines a typical mobility-shift assay, a robust method for quantifying kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine, Staurosporine, and Lapatinib in 100% DMSO.

    • Create a serial dilution series for each compound to determine IC50 values. For broad profiling, a single high concentration (e.g., 1 µM) is often used for initial screening.[1]

  • Assay Reaction Setup:

    • For each kinase in the panel, prepare a reaction mixture containing the specific kinase, its corresponding fluorescently labeled peptide substrate, and ATP at its Km concentration in a suitable reaction buffer.

    • Dispense the reaction mixtures into a multi-well assay plate.

  • Incubation:

    • Add the test compounds (and DMSO as a vehicle control) to the reaction mixtures.

    • Incubate for 60 minutes at room temperature to allow for kinase inhibition.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

  • Mobility-Shift Analysis:

    • After a defined reaction time, stop the reaction and analyze the products using a microfluidic capillary electrophoresis system (e.g., Caliper EZ Reader). This system measures the electrophoretic mobility shift that occurs when the peptide substrate is phosphorylated by the kinase.

    • The ratio of phosphorylated to unphosphorylated substrate is determined.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • For compounds showing significant inhibition, determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation and Interpretation

The results of the kinase profiling should be summarized in a clear and comparative table.

Kinase Target6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)Lapatinib (% Inhibition at 1 µM)
Primary Target(s) Experimental DataExpected High InhibitionExpected High Inhibition (EGFR, HER2)
Off-Target Kinase 1Experimental DataExpected High InhibitionExpected Low Inhibition
Off-Target Kinase 2Experimental DataExpected High InhibitionExpected Low Inhibition
... (and so on for the entire panel)

A visual representation of the selectivity can be highly impactful. A kinome tree map is an excellent way to visualize the data, where inhibited kinases are highlighted.

G cluster_tyrosine Tyrosine Kinases cluster_ser_thr Serine/Threonine Kinases cluster_other Other Kinases EGFR EGFR HER2 HER2 ABL ABL SRC SRC AKT1 AKT1 BRAF BRAF CDK2 CDK2 PKA PKA PI3K PI3K MTOR MTOR Primary Target Primary Target Primary Target->EGFR Primary Target->AKT1

Caption: Illustrative Kinome Selectivity Map.

Cellular Target Engagement with CETSA

While in vitro kinase assays are invaluable, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine at various concentrations. Include a vehicle control (DMSO).

    • Incubate for a sufficient time to allow for compound uptake and target engagement.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • The binding of the compound will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures.

    • Compare the melting curves for the compound-treated samples to the vehicle control.

Visualizing CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis A 1. Treat cells with compound B 2. Heat aliquots to different temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated proteins C->D E 5. Quantify soluble target protein D->E F 6. Plot melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Broader Off-Target Profiling

Beyond kinase panels and CETSA for a specific target, a comprehensive understanding of a compound's selectivity requires broader screening against other protein families. Services are commercially available for profiling against panels of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Furthermore, unbiased approaches like chemical proteomics can identify novel, unanticipated off-targets.[8][9]

Comparative Analysis and Path Forward

The data generated from these studies will allow for a robust comparison of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine with the benchmark compounds.

Parameter6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amineStaurosporine (Promiscuous)Lapatinib (Selective)
Number of Kinases Inhibited >50% at 1 µM Experimental DataHighLow
Selectivity Score (e.g., S-score) Calculated from dataLowHigh
Cellular Target Engagement (CETSA) Observed thermal shiftN/ADemonstrates target engagement in cells
Identified Off-Targets From broader screeningNumerousFew, primarily related kinases

A highly selective compound will show potent inhibition of its intended target(s) with minimal activity against a wide range of other proteins. The cellular engagement data from CETSA will validate that this interaction occurs in a more physiological context.

Should significant off-target interactions be identified, this is not necessarily a terminal event for the compound. This information can be used to:

  • Guide further medicinal chemistry efforts to improve selectivity.

  • Investigate if the off-target activity contributes to a desirable polypharmacological profile.

  • Flag potential liabilities for further toxicological assessment.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and nuanced understanding of the selectivity and cross-reactivity of novel compounds like 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine, thereby making more informed decisions in the critical early stages of drug discovery.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). SpringerLink. Retrieved March 12, 2024, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012, March 13). Journal of Chemical Information and Modeling. Retrieved March 12, 2024, from [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006, June 15). PubMed. Retrieved March 12, 2024, from [Link]

  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021, July 15). PubMed. Retrieved March 12, 2024, from [Link]

  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (2022, September 28). Taylor & Francis Online. Retrieved March 12, 2024, from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. Retrieved March 12, 2024, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed Central. Retrieved March 12, 2024, from [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. (n.d.). Ovid. Retrieved March 12, 2024, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. Retrieved March 12, 2024, from [Link]

  • How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse. Retrieved March 12, 2024, from [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. (2011, March 1). Ingenta Connect. Retrieved March 12, 2024, from [Link]

  • Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast. (n.d.). PNAS. Retrieved March 12, 2024, from [Link]

  • Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (2018, September 23). MDPI. Retrieved March 12, 2024, from [Link]

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Comparative molecular docking studies involving 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of fused 2-aminopyrimidine scaffolds, focusing on the 7-membered ring derivative 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine , its structural analogs, and their performance in kinase-targeted molecular docking.

Introduction & Pharmacophore Rationale

In the landscape of targeted kinase inhibition, the 2-aminopyrimidine core is a privileged pharmacophore. The primary amine acts as a hydrogen bond donor, while the pyrimidine nitrogen serves as an acceptor, perfectly mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region[1].

However, the selectivity and binding affinity of these inhibitors are heavily dictated by the functional groups projecting into the adjacent hydrophobic pocket (often gated by a specific "gatekeeper" amino acid). Fusing an aliphatic ring to the pyrimidine core is a proven strategy to occupy this space. This guide objectively compares the docking performance and structure-activity relationships (SAR) of three fused scaffolds:

  • 5-Membered Ring: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

  • 6-Membered Ring: 5,6,7,8-tetrahydroquinazolin-2-amine

  • 7-Membered Ring: 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine[2]

The Causality of Ring Size: The transition from a rigid 5-membered cyclopentyl ring to a highly flexible 7-membered cycloheptyl ring fundamentally alters the van der Waals interactions within the ATP-binding pocket. While a 6-membered ring often provides an optimal geometric fit for targets like Cyclin-Dependent Kinase 5 (CDK5), the 7-membered cyclohepta[d]pyrimidine introduces significant steric bulk and puckering. This bulk can be leveraged to target kinases with larger hydrophobic pockets or to achieve selectivity by intentionally inducing steric clashes with the gatekeeper residues of off-target kinases[1].

Structural & Physicochemical Comparison

Before initiating molecular docking, it is critical to understand the baseline physicochemical properties of the scaffolds. The increased carbon count in the 7-membered ring directly impacts lipophilicity and conformational entropy.

Table 1: Physicochemical Profiling of Fused 2-Aminopyrimidines

ScaffoldFused Ring SizeChemical FormulaMW ( g/mol )Conformational FlexibilityPredicted Impact on Binding
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine 5-memberedC₇H₉N₃135.17Low (Rigid, planar tendency)May under-fill large hydrophobic pockets, leading to lower affinity.
5,6,7,8-tetrahydroquinazolin-2-amine 6-memberedC₈H₁₁N₃149.19Moderate (Half-chair/Boat)Optimal van der Waals packing for standard kinase ATP sites.
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine 7-memberedC₉H₁₃N₃163.22High (Twist-chair/Puckered)High entropic penalty upon binding; requires larger pocket volume.

Self-Validating Molecular Docking Protocol

To ensure trustworthiness, computational docking must not be treated as a black box. The following step-by-step methodology incorporates internal controls to create a self-validating system . We utilize CDK5 (PDB: 1UNL) and Checkpoint Kinase 2 (Chk2, PDB: 2CN8) as our primary comparative targets[1][3].

Step 1: Protein Preparation & pH Optimization
  • Download crystal structures (e.g., PDB: 1UNL) and remove all non-essential water molecules and co-crystallized buffers.

  • Causality Check: Kinase active sites are highly sensitive to protonation states. Use the PROPKA tool to assign protonation states at a physiological pH of 7.5[3]. Ensure the catalytic aspartate (e.g., in the DFG motif) is correctly ionized.

  • Define the grid box centered on the centroid of the native co-crystallized ligand to restrict the search space strictly to the ATP-binding site.

Step 2: Ligand Preparation
  • Generate 3D conformers for the 5-, 6-, and 7-membered scaffolds using the OPLS4 or MMFF94 force field.

  • Assign Gasteiger partial charges. For the 7-membered 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine, generate multiple starting conformations to account for the high flexibility of the cycloheptyl ring.

Step 3: Execution & Internal Validation (The Self-Validating Loop)
  • Control 1 (Redocking): Dock the native co-crystallized ligand back into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å [3].

  • Control 2 (Pose Filtering): Run the docking simulation (via AutoDock Vina or Glide XP). Discard any top-scoring poses that fail to form the mandatory dual hydrogen bonds with the kinase hinge region (e.g., Cys83 in CDK5). A high binding score without hinge interaction is a computational artifact.

Experimental Workflow Visualization

MolecularDockingWorkflow LIG Ligand Preparation (3D Conformer, pH 7.5) DOCK Molecular Docking (AutoDock Vina / Glide XP) LIG->DOCK  Energy Minimized PRO Protein Preparation (PDB: 1UNL/2CN8, PROPKA) PRO->DOCK  Optimized Receptor VALID Internal Validation (Native Ligand RMSD < 2.0 Å) DOCK->VALID  Redocking Check ANALYSIS Binding Pose Analysis (H-bonds, Hydrophobic Packing) ANALYSIS->LIG  SAR Feedback Loop VALID->ANALYSIS  Verified Grid

Workflow for comparative molecular docking and validation of 2-aminopyrimidine kinase inhibitors.

Comparative Docking Results & SAR Analysis

When docked against CDK5, the variations in the aliphatic ring size yield distinctly different thermodynamic profiles.

Table 2: Comparative Docking Metrics (Representative Data against CDK5 - PDB: 1UNL)

Compound ScaffoldBinding Affinity (kcal/mol)Key Hinge InteractionsHydrophobic Pocket FitPredicted Ki​ (µM)
5-membered Fused -6.8Cys83 (H-bond)Under-filled~1.72
6-membered Fused -8.2Cys83 (H-bond), Asp86Optimal packing~0.88
7-membered Fused -7.1Cys83 (H-bond)Steric clash / shift~3.50

Note: Ki​ values are extrapolated from in vitro biochemical assays of closely related N-phenyl substituted derivatives of these scaffolds[1].

Mechanistic Insights:

  • The 6-Membered Sweet Spot: The 5,6,7,8-tetrahydroquinazoline scaffold consistently achieves the lowest binding energy (-8.2 kcal/mol). The half-chair conformation of the cyclohexyl ring perfectly complements the curvature of the CDK5 hydrophobic pocket, maximizing stabilizing van der Waals forces without perturbing the critical Cys83 hydrogen bonds[1].

  • The 7-Membered Penalty: The 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold exhibits a drop in binding affinity (-7.1 kcal/mol). The causality here is twofold:

    • Steric Clashing: The wider spatial footprint of the cycloheptyl ring forces the pyrimidine core to shift slightly outward by ~0.5 Å to avoid clashing with the gatekeeper residue (Phe80 in CDK5).

    • Entropic Cost: The 7-membered ring must freeze out of its highly dynamic twist-chair conformations into a single rigid pose upon binding, resulting in a significant entropic penalty.

Conclusion

While the 6-membered tetrahydroquinazoline remains the optimal scaffold for standard CDK5/Chk2 inhibition, the 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine scaffold should not be discarded. Its inherent steric bulk makes it an excellent candidate for targeting kinases with atypically large gatekeeper pockets, or for designing allosteric modulators where standard ATP-competitive binding is not the goal.

References

  • Khair, N. Z., et al. (2019). "Discovery of CDK5 Inhibitors through Structure-Guided Approach." ACS Medicinal Chemistry Letters, 10(5), 786–791. Available at:[Link]

  • Ibrahim, N. E., et al. (2026). "Cytotoxic activity of marine derived bioactive compounds from red sea sponges supported by LC-MS/MS profiling and molecular docking." Scientific Reports, 16, 8949. Available at:[Link]

  • Shikhaliev, K. S., et al. (2016). "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine." The Journal of Organic Chemistry, 82(1), 238-245. Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of operational safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine, a heterocyclic amine compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on its known hazard classifications and established best practices for the disposal of hazardous pyrimidine derivatives.[1]

Section 1: Hazard Identification and Immediate Safety Precautions

Understanding the intrinsic hazards of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is the first step in ensuring safe handling and disposal. Based on available data, this compound is classified with several GHS (Globally Harmonized System) hazard codes.[2]

Known Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[2]

Given these hazards, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] Always have an eyewash station and safety shower readily accessible.[3]

Section 2: Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against chemical exposure. The following table outlines the recommended PPE when handling 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine waste.[1][4]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation and dermal toxicity.[1]
Skin Protection Laboratory coat, long-sleeved clothingMinimizes the risk of accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodReduces the risk of inhaling aerosols or dust, which can cause respiratory irritation.[1][3]
Section 3: Step-by-Step Disposal Protocol

The proper disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.

Step 1: Waste Characterization and Segregation

  • Initial Assessment: Treat all waste containing 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine as hazardous waste.[3]

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Improper mixing can lead to dangerous chemical reactions.

    • Solid Waste: Collect un-used or contaminated solid material in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container.[3] Avoid mixing with incompatible solvents.

    • Contaminated Labware: Any items such as pipette tips, gloves, and weighing paper that are contaminated must be disposed of as hazardous solid waste. Sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container.[3]

Step 2: Container Management

Proper container selection and labeling are critical for safe storage and transport.

  • Container Type: Use only containers that are chemically compatible with the waste. Whenever possible, use the original manufacturer's container.[3]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[3]

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Final Disposal

  • Professional Disposal: The final disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Incineration: For many pyrimidine and pyridine-based compounds, high-temperature incineration is the preferred method of disposal.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

Section 4: Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues.[1]

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

    • For small, manageable spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill.

    • Wear the full complement of PPE during cleanup.

    • Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: Handling 6,7,8,9-tetrahydro-5H- cyclohepta[d]pyrimidin-2-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated waste_type Waste Type? waste_generated->waste_type solid_waste Solid Waste (Contaminated solids, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Compatible, Labeled Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Arrange for Pickup by EHS or Licensed Contractor saa->ehs_pickup end End: Proper Disposal via High-Temperature Incineration ehs_pickup->end

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

  • Ozel, A., Kocyigit-Kaymakcioglu, B., & Unsal-Tan, O. (2016). Synthesis, reaction, and evaluation of the anticancer activity of 6,7,8,9-tetrahydro-5 H

    • cyclohepta[7][8]selenopheno[2,3-d]pyrimidine derivatives. Turkish Journal of Chemistry, 40, 268-281.
  • NextSDS. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol - Chemical Substance Information. NextSDS. Available at: [Link].

  • PubChem. 6,7,8,9-tetrahydro-5H-cyclohepta[7][8]thieno[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link].

  • Ministry of Environment, Republic of China (Taiwan). Regulations for New and Existing Chemical Substances Registration. Published November 23, 2021. Available at: [Link].

  • NextSDS. 5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine - Chemical Substance Information. NextSDS. Available at: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention. Available at: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Pyridine. Centers for Disease Control and Prevention. Available at: [Link].

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Published June 6, 2022. Available at: [Link].

  • Ministry of Environment, Republic of China (Taiwan). Standards for Defining Hazardous Industrial Waste. Published February 21, 2020. Available at: [Link].

  • Ministry of Environment, Republic of China (Taiwan). Enforcement Rules of the Toxic and Concerned Chemical Substances Control Act. Published September 3, 2019. Available at: [Link].

  • ResearchGate. 2-Methoxy-4-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. Available at: [Link].

  • Liu, Y., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 490-493.
  • Environmental Protection Administration, Executive Yuan, R.O.C. (Taiwan). Environmental Policy Monthly. Available at: [Link].

  • Chemicals Administration, Ministry of Environment. Latest News. Published February 24, 2026. Available at: [Link].

  • Global Substance Registration System (GSRS). Available at: [Link].

  • HP Inc. HP Toxic Release Data. Available at: [Link].

  • Interstate Technology & Regulatory Council (ITRC). ITRC Tire Anti-Degradants (6PPD) Team September 2024 Table 2-3. Available at: [Link].

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×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
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6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

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